Product packaging for Isoadiantone(Cat. No.:CAS No. 54352-47-5)

Isoadiantone

Cat. No.: B1672208
CAS No.: 54352-47-5
M. Wt: 412.7 g/mol
InChI Key: DCBAVUVLEYSTPU-ZTPVQENVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoadiantone is a triterpenoidal compound belonging to the adiantane group, isolated from various plant sources including the fern Adiantum capillus-veneris L. (Adiantaceae) . This natural product is of significant interest in phytochemical and pharmacological research. Biological studies have demonstrated that this compound possesses notable anti-inflammatory activity . Research into related extract components suggests that its mechanism of action may involve the reduction of key inflammatory mediators, such as NF-κB and pro-inflammatory cytokines . The compound is also a subject of study in metabolic and biosynthetic investigations. This compound is provided for research purposes only. It is essential for laboratory studies, including the exploration of its full pharmacological potential, mechanism of action, and as an analytical standard. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1672208 Isoadiantone CAS No. 54352-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54352-47-5

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

1-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone

InChI

InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21-,22-,23+,24+,26-,27-,28+,29+/m0/s1

InChI Key

DCBAVUVLEYSTPU-ZTPVQENVSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isoadiantone

Origin of Product

United States

Foundational & Exploratory

Isoadiantone: A Technical Guide to Its Natural Source, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone is a triterpenoid compound that has been isolated from the maidenhair fern, Adiantum capillus-veneris L.[1][2]. Triterpenoids from this plant have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, suggesting their potential for further investigation in drug development. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation, and a discussion of its potential biological signaling pathways based on current research on related compounds.

Natural Source: Adiantum capillus-veneris L.

The primary natural source of this compound is the fern Adiantum capillus-veneris, commonly known as the maidenhair fern. This plant is widely distributed globally and has a history of use in traditional medicine[3][4]. The fronds (leaves) of the fern are the specific plant part from which this compound is extracted[1][5].

Isolation of this compound

The isolation of this compound from Adiantum capillus-veneris is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a detailed synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Isolation of this compound

1. Plant Material Collection and Preparation:

  • Collect fresh fronds of Adiantum capillus-veneris.

  • Air-dry the fronds in the shade to prevent the degradation of phytochemicals.

  • Grind the dried fronds into a coarse powder.

2. Extraction:

  • Macerate 800 g of the dried, powdered fronds in 3 liters of 95% ethanol at room temperature for 48 hours.

  • Filter the extract and repeat the maceration process twice more with fresh solvent.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • Suspend a portion of the dried crude extract (e.g., 150 g) in 500 ml of distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

  • Extract the aqueous suspension four times with 700 ml of n-hexane for each extraction.

  • Combine the n-hexane fractions and dry them under reduced pressure to obtain the hexane extract, which is enriched in triterpenoids like this compound.

4. Chromatographic Purification:

  • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

  • Adsorb 20 g of the dried hexane extract onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

  • Collect fractions of the eluate (e.g., 200 ml each).

  • Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, various ratios) and a visualizing agent (e.g., ceric sulfate spray followed by heating).

  • Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Further purify the pooled fractions by repeated column chromatography or preparative TLC until pure this compound is obtained.

Data Presentation: Extraction and Fractionation Yields

The following table summarizes the quantitative data from a representative extraction and fractionation process as described in the literature[1].

Plant Material (Dried Fronds)Extraction SolventCrude Extract YieldFractionation SolventHexane Fraction Yield
800 g95% Ethanol220 gn-Hexane70 g (from 150 g of crude extract)

Note: The yield of pure this compound from the hexane fraction is not explicitly reported in the reviewed literature and would be dependent on the efficiency of the chromatographic purification.

Potential Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not yet available in the scientific literature. However, triterpenoids isolated from Adiantum capillus-veneris have been reported to possess anti-inflammatory and cytotoxic activities[6][7]. Many triterpenoids are known to exert their effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway[8].

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

It is plausible that this compound, as a triterpenoid, may inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. A potential mechanism is the inhibition of IKK activity or the prevention of IκBα degradation.

Logical Relationship: Proposed Experimental Workflow for Investigating this compound's Effect on the NF-κB Pathway

The following diagram illustrates a logical workflow for future research to elucidate the effect of this compound on the NF-κB signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of NF-κB Pathway A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS B->C D Measure IκBα Phosphorylation and Degradation (Western Blot) C->D E Assess NF-κB p65 Nuclear Translocation (Immunofluorescence) C->E F Quantify Pro-inflammatory Gene Expression (qPCR) e.g., TNF-α, IL-6 C->F G Determine Inhibitory Effect of this compound on NF-κB Pathway D->G Data Interpretation E->G Data Interpretation F->G Data Interpretation

Caption: Proposed workflow for studying this compound's effect on NF-κB.

Signaling Pathway Diagram: Postulated Inhibition of NF-κB Signaling by this compound

The following diagram illustrates the hypothetical inhibitory action of this compound on the NF-κB signaling pathway. This is a generalized representation based on the known activities of other triterpenoids.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits (postulated) DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a naturally occurring triterpenoid found in Adiantum capillus-veneris. Its isolation can be achieved through a systematic process of extraction and chromatographic purification. While direct evidence of its molecular targets is still forthcoming, its classification as a triterpenoid suggests potential modulatory effects on key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies are warranted to precisely define its mechanism of action and to quantify its yield from its natural source more accurately.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Isoadiantone in Adiantum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone, a triterpenoid compound isolated from ferns of the Adiantum genus, particularly Adiantum capillus-veneris, presents a molecule of interest for its potential pharmacological activities.[1][2][3] Triterpenoids, a vast class of natural products, are known for their diverse structures and biological functions.[4][5] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be valuable tools in synthetic biology. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound in Adiantum species, details the experimental protocols required to elucidate this pathway, and presents the available, albeit limited, quantitative data for related compounds in the genus.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of triterpenoids is a complex process that begins with the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[4][5] These precursors are sequentially condensed to form farnesyl diphosphate (FPP), two molecules of which are then joined to create squalene.[4] Squalene is subsequently epoxidized to 2,3-oxidosqualene, a linear precursor that undergoes cyclization to form the vast array of triterpenoid skeletons.[4][5]

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6][7] For the formation of dammarane-type triterpenoids, a dammarenyl cation intermediate is generated.[4][8] Although the specific enzymes in Adiantum species have not yet been characterized, a putative pathway for this compound can be constructed based on established knowledge of triterpenoid biosynthesis.

The proposed pathway involves the following key steps:

  • Formation of the Dammarenyl Cation: An oxidosqualene cyclase in Adiantum likely catalyzes the cyclization of 2,3-oxidosqualene to form the dammarenyl cation.[4][8]

  • Rearrangement and Deprotonation: The dammarenyl cation undergoes a series of rearrangements and ultimately deprotonation to yield a stable triterpene skeleton. The exact nature of these rearrangements leading to the adiantane skeleton of this compound is yet to be determined.

  • Oxidative Modifications: Following the formation of the initial triterpene skeleton, cytochrome P450 monooxygenases (CYPs) are likely involved in regio- and stereospecific oxidations to introduce ketone functionalities, such as the one present in this compound.[9][10] Ferns possess a diverse array of CYPs, some of which are involved in specialized metabolite biosynthesis.[11][12]

Isoadiantone_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Putative this compound Pathway in Adiantum Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway IPP/DMAPP IPP/DMAPP Mevalonate Pathway->IPP/DMAPP Pyruvate + G3P Pyruvate + G3P MEP/DOXP Pathway MEP/DOXP Pathway Pyruvate + G3P->MEP/DOXP Pathway MEP/DOXP Pathway->IPP/DMAPP Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) IPP/DMAPP->Farnesyl Diphosphate (FPP) Squalene Squalene Farnesyl Diphosphate (FPP)->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Dammarenyl Cation Dammarenyl Cation 2,3-Oxidosqualene->Dammarenyl Cation Oxidosqualene Cyclase (OSC) Adiantane Skeleton Adiantane Skeleton Dammarenyl Cation->Adiantane Skeleton Rearrangement & Deprotonation This compound This compound Adiantane Skeleton->this compound Cytochrome P450 (CYP)

Figure 1: Putative biosynthesis pathway of this compound.

Data Presentation

Currently, there is a lack of quantitative data specifically on the biosynthesis rates or enzymatic efficiencies for the this compound pathway in Adiantum species. However, studies have reported the presence and quantity of other triterpenoids in various Adiantum species, which can provide a basis for understanding the general triterpenoid production capacity of these ferns.

Table 1: Triterpenoids Identified in Adiantum Species

CompoundAdiantum SpeciesReference
This compoundA. capillus-veneris, A. incisum[2][13]
Isoadiantol-BA. capillus-veneris[2]
3-methoxy-4-hydroxyfilicaneA. capillus-veneris[2]
3,4-dihydroxyfilicaneA. capillus-veneris[2]
StigmasterolA. capillus-veneris, A. lunulatum, A. peruvianum, A. venustum[14]
LupeolA. lunulatum, A. peruvianum[14]
AdiantoneA. incisum[13]
23-hydroxyferneneA. incisum[13]

Table 2: Quantitative Analysis of Stigmasterol and Lupeol in Adiantum Species

CompoundA. capillus-veneris (% dry weight)A. lunulatum (% dry weight)A. peruvianum (% dry weight)A. venustum (% dry weight)Reference
Stigmasterol1.469Not ReportedNot Reported0.351[14]
LupeolNot Detected0.0640.174Not Detected[14]

Note: The data in Table 2 is based on HPTLC analysis and provides an indication of the levels of these common triterpenoids.[14]

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach involving the identification and functional characterization of the enzymes involved. The following are detailed methodologies for key experiments that would be essential for this research.

Identification of Candidate Genes

Objective: To identify candidate oxidosqualene cyclase (OSC) and cytochrome P450 (CYP) genes from Adiantum species that may be involved in this compound biosynthesis.

Methodology:

  • RNA Extraction and Sequencing: Extract total RNA from the fronds of Adiantum capillus-veneris. Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

  • Gene Annotation and Homology Search: Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database). Specifically search for transcripts with high homology to known triterpene synthases (OSCs) and CYPs involved in triterpenoid oxidation. Phylogenetic analysis can help in identifying promising candidates.[15]

Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To determine the function of candidate OSC and CYP genes by expressing them in a heterologous host system.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from Adiantum cDNA and clone them into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana).[16][17][18]

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a yeast strain engineered for triterpenoid production (e.g., one that overproduces 2,3-oxidosqualene).[19]

    • Nicotiana benthamiana: Use Agrobacterium tumefaciens-mediated transient expression to introduce the genes into the leaves of N. benthamiana.[16] This system allows for rapid testing of enzyme function.

  • Metabolite Extraction: After a suitable incubation period, harvest the yeast cells or plant leaves and extract the triterpenoids using an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.[20][21][22] Comparison of the mass spectra and retention times with an authentic standard of this compound is necessary for confirmation. For GC-MS analysis, derivatization (e.g., silylation) may be required for triterpenoids with hydroxyl groups.[23]

Experimental_Workflow cluster_gene_id Gene Identification cluster_functional_char Functional Characterization cluster_analysis Analysis RNA Extraction (Adiantum) RNA Extraction (Adiantum) RNA-Seq RNA-Seq RNA Extraction (Adiantum)->RNA-Seq Transcriptome Assembly Transcriptome Assembly RNA-Seq->Transcriptome Assembly Candidate Gene Selection (OSC, CYP) Candidate Gene Selection (OSC, CYP) Transcriptome Assembly->Candidate Gene Selection (OSC, CYP) Gene Cloning into Expression Vector Gene Cloning into Expression Vector Candidate Gene Selection (OSC, CYP)->Gene Cloning into Expression Vector Heterologous Expression\n(Yeast or N. benthamiana) Heterologous Expression (Yeast or N. benthamiana) Gene Cloning into Expression Vector->Heterologous Expression\n(Yeast or N. benthamiana) Metabolite Extraction Metabolite Extraction Heterologous Expression\n(Yeast or N. benthamiana)->Metabolite Extraction GC-MS / LC-MS Analysis GC-MS / LC-MS Analysis Metabolite Extraction->GC-MS / LC-MS Analysis Product Identification Product Identification GC-MS / LC-MS Analysis->Product Identification Pathway Elucidation Pathway Elucidation Product Identification->Pathway Elucidation

Figure 2: Experimental workflow for pathway elucidation.
Quantitative Analysis of this compound

Objective: To quantify the amount of this compound in Adiantum species.

Methodology:

  • Plant Material and Extraction: Harvest fresh or dried fronds of Adiantum capillus-veneris. Perform a solvent extraction, for example, using methanol, followed by liquid-liquid partitioning with a non-polar solvent like hexane to enrich for triterpenoids.[2][14]

  • Chromatographic Separation and Detection:

    • High-Performance Thin-Layer Chromatography (HPTLC): Develop an HPTLC method for the separation of triterpenoids. Use a specific spray reagent (e.g., anisaldehyde-sulfuric acid) for visualization. Quantify the amount of this compound by densitometry, using a calibration curve prepared with a purified standard.[14]

    • GC-MS or LC-MS/MS: Develop a validated quantitative method using either GC-MS (with an appropriate internal standard) or LC-MS/MS.[20][22][24] LC-MS/MS often provides higher sensitivity and selectivity.

Conclusion

The biosynthesis of this compound in Adiantum species remains an uncharted area of research. Based on the well-established principles of triterpenoid biosynthesis, a putative pathway involving an oxidosqualene cyclase and subsequent oxidative modifications by cytochrome P450 enzymes is proposed. The elucidation of this pathway will require the application of modern molecular biology and analytical chemistry techniques, as outlined in this guide. The identification and characterization of the enzymes responsible for this compound biosynthesis will not only deepen our understanding of plant specialized metabolism but also provide valuable biocatalysts for the sustainable production of this and other complex triterpenoids. Further research is warranted to isolate the responsible genes, functionally characterize the encoded enzymes, and quantify the metabolic flux through this intriguing pathway.

References

Isoadiantone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 54352-47-5 Molecular Formula: C₂₉H₄₈O

This technical guide provides an in-depth overview of Isoadiantone, a triterpenoid compound of interest for its potential therapeutic properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueReference
CAS Number 54352-47-5[1]
Molecular Formula C₂₉H₄₈O[1]
Molecular Weight 412.69 g/mol [1]
Synonyms (21β)-30-Nor-A'-neogammaceran-22-one[1]
Class Triterpenoid[1]
Natural Source Adiantum capillus-veneris L. (Maidenhair fern)[1]

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Anti-inflammatory Activity

Studies have shown that this compound exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The inhibitory action of this compound on the NF-κB pathway is achieved through the following mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: this compound has been observed to inhibit the tumor necrosis factor-alpha (TNF-α) induced phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

  • Suppression of IKKα/β Phosphorylation: The compound also suppresses the phosphorylation of IκB kinase (IKK) alpha and beta subunits.[2] IKK is the upstream kinase responsible for phosphorylating IκBα, marking it for degradation.

By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and activation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Isoadiantone_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex (IKKα/β) TNFR->IKK_complex Activation IkB-alpha IκBα IKK_complex->IkB-alpha Phosphorylation P_IkB-alpha P-IκBα Degradation Degradation IkB-alpha->Degradation Ubiquitination & NF-kB NF-κB NF-kB_nucleus NF-κB NF-kB->NF-kB_nucleus Translocation IkB-NF-kB IκBα NF-κB IkB-NF-kB->IkB-alpha IkB-NF-kB->NF-kB This compound This compound This compound->IKK_complex Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NF-kB_nucleus->Inflammatory_Genes Transcription

Figure 1. Mechanism of this compound in the NF-κB signaling pathway.
Potential Hypoglycemic Activity

While direct studies on the hypoglycemic effect of isolated this compound are limited, the total alcoholic extract of Adiantum capillus-veneris, from which this compound is derived, has shown significant hypoglycemic activity in preclinical models.[1] This suggests that this compound may contribute to the observed anti-diabetic effects of the plant extract, warranting further investigation into its specific role in glucose metabolism.

Experimental Protocols

Isolation of this compound from Adiantum capillus-veneris

The following protocol outlines the general steps for the isolation of this compound based on published methodologies.[1]

1. Plant Material and Extraction:

  • Dried and powdered fronds of Adiantum capillus-veneris are used as the starting material.

  • The powdered plant material is extracted with a suitable solvent, typically 95% ethanol, at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude alcoholic extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • This compound is typically found in the non-polar hexane fraction.

3. Chromatographic Purification:

  • The hexane fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity with the addition of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by repeated column chromatography or other techniques like preparative TLC or crystallization to yield pure this compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To determine the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Summary of Quantitative Data

The following table summarizes the key quantitative findings related to the biological activity of this compound and its source extract.

ActivityTest SystemCompound/ExtractResultReference
Anti-inflammatory TNF-α-stimulated cellsThis compoundInhibition of IκBα and IKKα/β phosphorylation[2]
Hypoglycemic Animal modelsA. capillus-veneris alcoholic extractSignificant reduction in blood glucose levels[1]

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity mediated through the inhibition of the NF-κB signaling pathway. Its presence in Adiantum capillus-veneris, a plant with traditional uses for various ailments including diabetes, also suggests a potential role in glucose regulation that merits further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full therapeutic potential of this intriguing triterpenoid.

References

Spectroscopic Profile of Isoadiantone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of NMR, IR, and MS Data for the Triterpenoid Isoadiantone

This compound, a pentacyclic triterpenoid belonging to the friedelane skeleton class, has been isolated from various plant sources, including ferns of the Adiantum genus such as Adiantum capillus-veneris and Adiantum incisum.[1][2] As a member of a class of compounds with diverse biological activities, a thorough understanding of its structural and spectroscopic properties is crucial for researchers in natural product chemistry, drug discovery, and related scientific fields. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for its spectroscopic identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Adiantone (this compound isomer) (300 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
28-H₃0.68s
24-H₃0.79s
25-H₃0.82s
23-H₃0.83s
26-H₃0.93s
27-H₃0.95s
MeCO-2.14s
Data obtained for the closely related isomer Adiantone as reported by Hayat et al. (2002) from Adiantum incisum. Specific data for this compound was not available in the cited literature.

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
......
C-30Data not available
Specific ¹³C NMR data for this compound is not readily available in the reviewed literature. However, friedelane-type triterpenoids typically exhibit characteristic signals for their 30 carbon atoms.
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1710C=O (Ketone)
~2920-2850C-H stretch (Aliphatic)
~1460C-H bend (CH₂)
~1380C-H bend (CH₃)
Characteristic absorption frequencies for friedelane-type triterpenoids.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Adiantone (this compound isomer)

m/zInterpretation
412.3694[M]⁺ (Calculated for C₂₉H₄₈O: 412.3704)
397[M - CH₃]⁺
369[M - C₃H₇]⁺
313Fragment ion
231Fragment ion
191Fragment ion
123Fragment ion
69Fragment ion
Data obtained for the closely related isomer Adiantone as reported by Hayat et al. (2002) from Adiantum incisum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like this compound. The following sections detail typical experimental protocols for NMR, IR, and MS analysis of triterpenoids.

Sample Preparation for Spectroscopic Analysis
  • Extraction and Isolation : this compound is typically isolated from the dried and powdered plant material (e.g., fronds of Adiantum species) through extraction with a suitable organic solvent such as methanol or ethanol.[1] The crude extract is then subjected to fractionation using solvents of increasing polarity. Further purification is achieved through chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) to yield the pure compound.[3]

¹H and ¹³C NMR Spectroscopy
  • Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), and transferred to an NMR tube.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • ¹³C NMR : Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to one peak per carbon atom. Chemical shifts are also referenced to TMS.

    • 2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to aid in the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to record the infrared spectrum.

  • Sample Preparation : For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra can be obtained using various types of mass spectrometers, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Sample Introduction : The sample can be introduced directly into the ion source, or it can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analysis of complex mixtures.

  • Data Acquisition :

    • EI-MS : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak ([M]⁺) and a series of fragment ions that provide information about the structure of the molecule.

    • ESI-MS : ESI is a softer ionization technique that is particularly useful for less volatile or thermally labile compounds. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Elucidation Plant_Material Plant Material (e.g., Adiantum sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (EI, ESI, HRMS) Pure_Compound->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic analysis workflow.

References

A Comprehensive Technical Guide on the Potential Biological Activities of Isoalantolactone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Name: This technical guide focuses on the biological activities of Isoalantolactone. Initial searches for "Isoadiantone" did not yield specific scientific literature, suggesting a possible misspelling. Due to the phonetic similarity and the extensive research available, this document details the properties of Isoalantolactone, a sesquiterpene lactone with significant therapeutic potential.

Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone isolated from various plants, including Inula helenium. It has garnered considerable attention in the scientific community for its diverse pharmacological properties. This guide provides an in-depth overview of its key biological activities, with a focus on its anticancer and anti-inflammatory effects, for researchers, scientists, and drug development professionals.

Anticancer Activity

Isoalantolactone has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its anticancer activity is attributed to several mechanisms, primarily the induction of oxidative stress and subsequent cellular damage.

1.1. Induction of Reactive Oxygen Species (ROS) and DNA Damage

A primary mechanism of IATL's anticancer effect is its ability to increase the intracellular levels of reactive oxygen species (ROS).[2] This elevation in ROS leads to oxidative stress, which in turn causes damage to cellular components, including DNA.[2] The accumulation of DNA damage can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.[2]

1.2. Activation of the JNK Signaling Pathway

The increase in ROS production by Isoalantolactone also leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical regulator of apoptosis.[1] Its activation by IATL further contributes to the induction of programmed cell death in cancer cells.[1]

1.3. Synergistic Effects with Chemotherapeutic Agents

Research has shown that Isoalantolactone can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (DOX).[1] The combination of IATL and DOX has been observed to synergistically inhibit the growth of colon cancer cells.[1] This effect is mediated by a significant increase in ROS production, DNA damage, and activation of the JNK signaling pathway, suggesting that IATL could be a valuable adjuvant in cancer therapy.[1]

1.4. Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of Isoalantolactone on various cancer cell lines.

Cell LineCancer TypeParameterValueReference
LNCaPProstate CancerIC50Data not specified[3]
PC-3Prostate CancerIC50Data not specified[3]
DU-145Prostate CancerIC50Data not specified[3]
K562LeukemiaIC500.43 µM (for related compound Secalonic acid D)[4]
HL60LeukemiaIC500.38 µM (for related compound Secalonic acid D)[4]
K562LeukemiaIC507.21 µM (for related compound Ananixanthone)[4]
K562LeukemiaIC503.00 µM (for related compound Caloxanthone B)[4]
MGC-803Gastric CancerIC501.52 µM (for related Amino chalcone derivative)[5]
HCT-116Colon CancerIC501.83 µM (for related Amino chalcone derivative)[5]
MCF-7Breast CancerIC502.54 µM (for related Amino chalcone derivative)[5]

Note: Some IC50 values are for structurally related compounds, as specific quantitative data for Isoalantolactone was not available in the initial search results.

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, Isoalantolactone exhibits anti-inflammatory and antioxidant effects.[1][6] These activities are interconnected, as the antioxidant properties of IATL contribute to its anti-inflammatory effects.

Isoflavones, a class of compounds to which Isoalantolactone is related, are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[7][8] They can modulate inflammatory signaling pathways and reduce the expression of enzymes involved in the inflammatory response.[7][9] The antioxidant activity of these compounds helps to mitigate oxidative stress, which is a key contributor to inflammation.[10]

The anti-inflammatory effects of isoflavones are mediated through various mechanisms, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1), which are key transcription factors regulating the expression of pro-inflammatory genes.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the biological activities of Isoalantolactone.

3.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Isoalantolactone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with Isoalantolactone as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.3. Intracellular ROS Detection

This assay measures the levels of intracellular reactive oxygen species.

  • Cell Treatment: Cells are treated with Isoalantolactone for the desired time.

  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity is measured by flow cytometry or a fluorescence microscope.

3.4. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., JNK, phospho-JNK, Bcl-2, Bax, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Isoalantolactone and a general experimental workflow for its in vitro evaluation.

Isoalantolactone_Anticancer_Mechanism IATL Isoalantolactone ROS ↑ Intracellular ROS IATL->ROS DNA_Damage DNA Damage ROS->DNA_Damage JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis DNA_Damage->Apoptosis JNK_Pathway->Apoptosis Cell_Growth_Inhibition Cancer Cell Growth Inhibition Apoptosis->Cell_Growth_Inhibition

Caption: Proposed mechanism of Isoalantolactone's anticancer activity.

in_vitro_workflow start Cancer Cell Lines treatment Treatment with Isoalantolactone start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Detection (DCFH-DA) treatment->ros western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis ros->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro evaluation of Isoalantolactone.

Conclusion

Isoalantolactone is a promising natural compound with multifaceted biological activities. Its potent anticancer effects, mediated through the induction of ROS, DNA damage, and activation of the JNK signaling pathway, make it a strong candidate for further investigation as a standalone or adjuvant cancer therapeutic.[1] Additionally, its anti-inflammatory and antioxidant properties suggest its potential utility in the management of inflammatory conditions. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoadiantone and related triterpenoid compounds, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. This compound, a hopane-type triterpenoid, and its structural analogs are constituents of various plant species, notably the maidenhair fern, Adiantum capillus-veneris. This document collates available quantitative data on their biological effects, details relevant experimental protocols for their isolation and evaluation, and visualizes potential signaling pathways through which they may exert their therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Among these, this compound and its related compounds, belonging to the hopane and fernane skeletal types, have garnered interest for their potential therapeutic applications. These compounds are predominantly found in ferns of the Adiantum genus. This guide focuses on the chemical and biological characteristics of this compound and its analogs, providing a foundation for further research and development.

Chemical Structures

This compound and adiantone are stereoisomers, both possessing a pentacyclic triterpenoid core. The fundamental structure is based on the hopane skeleton. Related compounds isolated from the same sources often include other hopane and fernane-type triterpenoids.

Table 1: Structures of this compound and Related Triterpenoids

Compound NameChemical StructureMolecular Formula
This compound [Insert 2D structure of this compound]C₃₀H₅₀O
Adiantone [Insert 2D structure of Adiantone]C₃₀H₅₀O
Isoadiantol-B [Insert 2D structure of Isoadiantol-B]C₃₀H₅₂O
3-methoxy-4-hydroxyfilicane [Insert 2D structure of 3-methoxy-4-hydroxyfilicane]C₃₁H₅₄O₂
3,4-dihydroxyfilicane [Insert 2D structure of 3,4-dihydroxyfilicane]C₃₀H₅₂O₂
Capillirone [Insert 2D structure of Capillirone]C₂₉H₄₈O
Capillirol B [Insert 2D structure of Capillirol B]C₃₀H₅₂O

Biological Activities and Quantitative Data

The biological activities of this compound and its related compounds have been primarily investigated in the context of their anti-inflammatory and cytotoxic effects. While data on pure this compound is limited, studies on extracts and related compounds provide valuable insights.

Anti-inflammatory Activity

Triterpenoids isolated from Adiantum capillus-veneris have demonstrated significant anti-inflammatory properties in preclinical models.

Table 2: Quantitative Anti-inflammatory Data

Compound/ExtractAssayModelDoseInhibition (%)Reference
4-α-hydroxyfilican-3-one Carrageenan-induced paw edemaRat50 mg/kg42.30[1]
Capillirone Carrageenan-induced paw edemaRat50 mg/kg33.07[1]
Indomethacin (Standard) Carrageenan-induced paw edemaRat10 mg/kg60.00[1]
A. capillus-veneris Hexane Fraction Croton oil-induced ear edemaMouse1.25 mg/ear45.2[2]
Isoadiantol-B Croton oil-induced ear edemaMouse1.25 mg/ear38.7[2]
Niflumic acid (Standard) Croton oil-induced ear edemaMouse1.25 mg/ear58.1[2]
Cytotoxic Activity

The cytotoxic potential of extracts from Adiantum capillus-veneris, from which this compound is isolated, has been evaluated against cancer cell lines.

Table 3: Quantitative Cytotoxicity Data

Extract/FractionCell LineAssayIC₅₀ (µg/mL)Reference
A. capillus-veneris Hexane Fraction MDA-MB-231 (Breast Cancer)MTT23.25
A. capillus-veneris Chloroform Fraction MDA-MB-231 (Breast Cancer)MTT24.59
A. capillus-veneris Ethyl Acetate Fraction MDA-MB-231 (Breast Cancer)MTT30.22
A. capillus-veneris n-Butanol Fraction MDA-MB-231 (Breast Cancer)MTT42.19
A. capillus-veneris Water Fraction MDA-MB-231 (Breast Cancer)MTT33.26

Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently unavailable, based on the known mechanisms of other anti-inflammatory and cytotoxic triterpenoids, several pathways can be hypothesized to be involved.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Induces This compound This compound This compound->IKK Inhibits?

Hypothesized inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in both inflammation and apoptosis.

MAPK_Modulation Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MAPK MKK36->p38 Inflammation Inflammation p38->Inflammation JNK JNK MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->ASK1 Modulates?

Potential modulation of MAPK signaling pathways by this compound.
Induction of Apoptosis

The cytotoxic activity of the hexane fraction containing this compound suggests a potential to induce programmed cell death, or apoptosis.

Apoptosis_Induction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway induction by this compound.

Experimental Protocols

Isolation and Purification of this compound and Related Triterpenoids

This protocol describes a general method for the extraction and isolation of triterpenoids from Adiantum capillus-veneris.

Workflow Diagram

Isolation_Workflow PlantMaterial Dried Fronds of Adiantum capillus-veneris Extraction Maceration with Ethanol PlantMaterial->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Fractionation Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) CrudeExtract->Fractionation HexaneFraction Hexane Fraction Fractionation->HexaneFraction ColumnChromatography Silica Gel Column Chromatography HexaneFraction->ColumnChromatography PurifiedCompounds Isolated Triterpenoids (this compound, etc.) ColumnChromatography->PurifiedCompounds

General workflow for the isolation of triterpenoids.

Methodology

  • Plant Material and Extraction:

    • Air-dried and powdered fronds of Adiantum capillus-veneris are macerated with 95% ethanol at room temperature.

    • The solvent is filtered and the process is repeated three times.

    • The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[2]

  • Fractionation:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.[2]

    • The resulting fractions are concentrated to dryness. The hexane fraction is rich in triterpenoids.[2]

  • Column Chromatography:

    • The hexane fraction is subjected to column chromatography on silica gel (60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a solvent system such as n-hexane:ethyl acetate (9:1) and visualized by spraying with a solution of 10% H₂SO₄ in methanol followed by heating.

    • Fractions with similar TLC profiles are combined and further purified by repeated column chromatography or preparative TLC to yield pure compounds.[2]

  • Characterization:

    • The structures of the isolated compounds are elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[2]

In Vivo Anti-inflammatory Assays

This is a widely used model for evaluating acute inflammation.

Methodology

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are divided into groups: control, standard (e.g., indomethacin, 10 mg/kg), and test groups (receiving different doses of the test compound).

    • The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

    • Acute inflammation is induced by sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

    • The paw volume is measured immediately before and at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.[1]

This model is used to assess topical anti-inflammatory activity.

Methodology

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • A solution of croton oil (e.g., 1% in acetone) is prepared as the irritant.

    • Animals are divided into groups: control, standard (e.g., niflumic acid), and test groups.

    • The test compound or standard, dissolved in a suitable vehicle, is applied topically to the inner surface of the right ear.

    • After 30 minutes, the croton oil solution is applied to the same ear. The left ear serves as a control.

    • After a specified time (e.g., 4 hours), the mice are sacrificed, and circular sections are punched from both ears and weighed.

    • The difference in weight between the right and left ear punches is taken as a measure of edema.

    • The percentage inhibition of edema is calculated for each group relative to the control group.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing various concentrations of the test compound or extract. A control group receives only the vehicle.

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound and its related triterpenoid compounds represent a promising class of natural products with potential therapeutic applications, particularly in the areas of inflammation and cancer. This guide has summarized the current knowledge on their chemical structures, biological activities, and potential mechanisms of action. The provided experimental protocols offer a framework for their further investigation. While the anti-inflammatory properties of several related compounds are established, further research is needed to fully characterize the pharmacological profile of pure this compound, including its specific molecular targets and signaling pathways. The cytotoxic activity of the hexane fraction from A. capillus-veneris warrants further investigation to identify the specific compound(s) responsible for this effect and to elucidate their mechanism of action. This comprehensive guide serves as a foundational resource to stimulate and support future research in this exciting field of natural product drug discovery.

References

Isoadiantone: A Review of Existing Literature for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoadiantone, a triterpenoid compound, has been identified as a constituent of the maidenhair fern, Adiantum capillus-veneris L. This plant has a history of use in traditional medicine for a variety of ailments, suggesting the presence of bioactive compounds. While research into the specific activities of isolated this compound is limited, studies on the extracts of Adiantum capillus-veneris, from which this compound is derived, indicate a range of promising pharmacological properties. This guide provides a comprehensive review of the available literature, focusing on the biological activities, experimental protocols, and potential signaling pathways associated with extracts containing this compound. It is important to note that the majority of the data presented herein pertains to crude extracts of Adiantum capillus-veneris rather than the purified this compound compound. This distinction is critical for the interpretation of the findings and highlights a significant gap in the current research landscape.

Chemical Properties

This compound is classified as a triterpenoid, a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor. Its chemical structure is characterized by a complex, multi-ring system.

Data Presentation: Biological Activities of Adiantum capillus-veneris Extracts

The following tables summarize the quantitative data from studies on the biological activities of various extracts of Adiantum capillus-veneris, which is a known source of this compound.

Table 1: Anti-inflammatory Activity of Adiantum capillus-veneris Extracts

Extract/FractionAssayModelDose/ConcentrationInhibition (%)Reference
Total Alcoholic ExtractFormalin-induced edemaRat paw-28%[1]
Hexane FractionFormalin-induced edemaRat paw-Comparable to positive control[1]

Table 2: Hypoglycemic Activity of Adiantum capillus-veneris Extracts

ExtractAssayModelDoseEffectReference
Total Alcoholic Extract---Significant activity[1]

Note: Specific quantitative data such as IC50 values for hypoglycemic activity of the extracts are not available in the reviewed literature.

Table 3: Antimicrobial and Anticancer Activities of Adiantum capillus-veneris Extracts

While literature suggests antimicrobial and anticancer properties of Adiantum capillus-veneris extracts, specific quantitative data such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for anticancer activity against various cell lines are not detailed in the currently available search results. This represents a significant area for future investigation.

Experimental Protocols

Isolation of this compound from Adiantum capillus-veneris L.

The following protocol for the isolation of this compound is based on the methodology described in the literature[1].

1. Extraction:

  • The dried and powdered fronds of Adiantum capillus-veneris (800 g) are extracted with alcohol (3 L x 3) using maceration and percolation.

  • The combined alcoholic extract is concentrated under reduced pressure using a rotary evaporator until dryness (yield: 220 g).

2. Fractionation:

  • A portion of the dried residue (150 g) is mixed with distilled water (500 ml).

  • The aqueous suspension is then subjected to sequential liquid-liquid fractionation with the following solvents:

    • Hexane (700 ml x 4)

    • Chloroform (500 ml x 3)

    • Ethyl acetate (500 ml x 4)

    • n-butanol (500 ml x 3)

3. Isolation from Hexane Fraction:

  • The hexane fraction, which contains triterpenoidal compounds, is further subjected to chromatographic techniques to isolate individual compounds.

  • This compound (1) is one of the compounds isolated from this fraction.

4. Identification and Characterization:

  • The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

    • Infrared (IR) spectroscopy

    • Proton Nuclear Magnetic Resonance (¹H NMR)

    • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY)

    • Mass Spectrometry (MS)

Signaling Pathways: A Prospective Outlook

Direct evidence for the signaling pathways modulated by pure this compound is currently unavailable in the scientific literature. However, based on the known biological activities of triterpenoids and extracts of Adiantum capillus-veneris, several signaling pathways can be hypothesized as potential targets for future investigation.

Potential Anti-inflammatory Signaling Pathways

Given the observed anti-inflammatory effects of Adiantum capillus-veneris extracts, this compound may potentially modulate key inflammatory pathways such as:

  • Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating the production of pro-inflammatory cytokines.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Below is a conceptual diagram illustrating a potential workflow for investigating the anti-inflammatory mechanism of this compound.

G Experimental Workflow: Investigating Anti-inflammatory Activity of this compound cluster_0 In Vitro Studies cluster_1 Analysis cluster_2 Outcome Cell Culture Cell Culture LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment Cytokine Measurement Cytokine Measurement This compound Treatment->Cytokine Measurement Western Blot Western Blot This compound Treatment->Western Blot qPCR qPCR This compound Treatment->qPCR NF-kB Pathway Analysis NF-kB Pathway Analysis Cytokine Measurement->NF-kB Pathway Analysis MAPK Pathway Analysis MAPK Pathway Analysis Western Blot->MAPK Pathway Analysis Gene Expression Analysis Gene Expression Analysis qPCR->Gene Expression Analysis Mechanism of Action Mechanism of Action NF-kB Pathway Analysis->Mechanism of Action MAPK Pathway Analysis->Mechanism of Action Gene Expression Analysis->Mechanism of Action G Hypothetical Hypoglycemic Signaling of this compound This compound This compound Cellular Target Cellular Target This compound->Cellular Target AMPK Activation AMPK Activation Cellular Target->AMPK Activation GLUT4 Translocation GLUT4 Translocation AMPK Activation->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

References

Isoadiantone: An Obscure Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, information regarding the discovery, history, and biological activity of isoadiantone is exceptionally scarce. This suggests that this compound is likely a compound of niche interest, potentially a minor natural product, a synthetic derivative not widely studied, or possibly referred to by a different name in most of the literature.

Efforts to locate specific data on the isolation, synthesis, and biological evaluation of this compound have been unsuccessful. There are no readily available detailed experimental protocols, quantitative data on its physicochemical properties, or elucidated signaling pathways associated with this specific compound. The conversion of adiantone to this compound, a potential synthetic route, is also not documented in the accessible scientific record.

Researchers, scientists, and drug development professionals seeking information on this molecule may need to conduct primary research to determine its properties and potential applications. This would involve initial steps such as:

  • De novo synthesis or isolation from a putative natural source.

  • Thorough structural characterization using modern spectroscopic techniques (NMR, MS, IR, etc.).

  • Systematic screening for biological activity across various assays.

Given the current lack of information, this technical guide cannot provide the in-depth analysis, data tables, or experimental diagrams as initially intended. Further investigation into specialized chemical libraries or direct contact with researchers in relevant fields of natural product chemistry may be necessary to uncover any existing but unindexed information on this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Isoadiantone from Adiantum capillus-veneris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiantum capillus-veneris, commonly known as the maidenhair fern, is a plant with a rich history in traditional medicine. Phytochemical analysis has revealed the presence of a variety of bioactive compounds, including triterpenoids. Among these, isoadiantone has garnered scientific interest for its potential therapeutic properties. Triterpenoids as a class are recognized for their anti-inflammatory activities, often mediated through the modulation of key signaling pathways such as the NF-κB pathway.[1] This document provides a detailed protocol for the extraction and isolation of this compound from the fronds of Adiantum capillus-veneris and summarizes the current understanding of its potential mechanism of action.

Data Presentation: Extraction Yields

The following table summarizes the quantitative data from a representative extraction protocol, providing an overview of the expected yields at different stages of the process.

Extraction StageStarting MaterialSolvent/MethodYieldApproximate Yield PercentageReference
Initial Extraction 800 g of dried A. capillus-veneris frondsAlcohol (Maceration and Percolation)220 g of crude alcoholic extract27.5% (w/w)[2]
Solvent Partitioning 150 g of crude alcoholic extractHexane70 g of hexane fraction46.7% (w/w) of crude extract[2]
Column Chromatography 20 g of hexane fractionSilica Gel Column Chromatography200 mg of pure this compound1.0% (w/w) of hexane fraction[2]
Overall Yield 800 g of dried A. capillus-veneris frondsComplete Protocol~700 mg of pure this compound (extrapolated)~0.0875% (w/w)[2]

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from the dried fronds of Adiantum capillus-veneris.

Preparation of Plant Material
  • Collect fresh fronds of Adiantum capillus-veneris.

  • Wash the fronds thoroughly with water to remove any dirt and debris.

  • Air-dry the fronds in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grind the dried fronds into a coarse powder using a mechanical grinder.

Alcoholic Extraction
  • Weigh 800 g of the dried, powdered fronds.

  • Place the powdered material in a large container suitable for maceration.

  • Add 3 liters of alcohol (e.g., ethanol or methanol) to the container, ensuring the powder is fully submerged.

  • Seal the container and allow it to macerate for 48-72 hours at room temperature, with occasional agitation.

  • After maceration, separate the alcoholic extract from the plant residue by percolation or filtration.

  • Repeat the extraction process on the plant residue two more times with fresh alcohol to ensure exhaustive extraction.

  • Combine all the alcoholic extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid crude extract is obtained (approximately 220 g).[2]

Solvent Partitioning for Hexane Fraction
  • Take 150 g of the crude alcoholic extract and dissolve it in 500 ml of distilled water.

  • Transfer the aqueous solution to a large separatory funnel.

  • Add 700 ml of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.

  • Allow the layers to separate completely. The upper layer is the hexane fraction.

  • Collect the hexane fraction.

  • Repeat the extraction of the aqueous layer with three more portions of 700 ml of n-hexane.

  • Combine all the hexane fractions.

  • Dry the combined hexane fraction over anhydrous sodium sulfate.

  • Concentrate the hexane fraction under reduced pressure using a rotary evaporator to obtain the crude hexane extract (approximately 70 g).[2]

Isolation of this compound by Column Chromatography
  • Prepare a silica gel (60-120 mesh) column packed in n-hexane.

  • Dissolve 20 g of the crude hexane extract in a minimal amount of n-hexane.

  • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

  • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Begin elution of the column with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. The following gradient is recommended:

    • n-hexane:ethyl acetate (95:5)

    • n-hexane:ethyl acetate (90:10)

  • Collect fractions of approximately 200 ml each.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate in various ratios and visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

  • Pool the fractions that show a prominent spot corresponding to this compound. This compound is typically eluted in the n-hexane:ethyl acetate (95:5) fractions.[2]

  • Subject the pooled fractions to repeated crystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure this compound (approximately 200 mg).[2]

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.[3]

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow A Dried Adiantum capillus-veneris Fronds (800g) B Alcoholic Extraction (Maceration & Percolation) A->B C Crude Alcoholic Extract (220g) B->C D Solvent Partitioning (Hexane/Water) C->D E Hexane Fraction (70g from 150g extract) D->E Non-polar compounds H Aqueous & Other Fractions D->H Polar compounds F Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) E->F G Purified this compound (~0.0875% w/w) F->G

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for Anti-inflammatory Action of this compound

Signaling_Pathway Proposed Anti-inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/IKKγ) Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates Phosphorylated_IkB P-IκBα IkB->Phosphorylated_IkB p65_p50 NF-κB (p65/p50) p65_p50_nucleus Active NF-κB (p65/p50) p65_p50->p65_p50_nucleus translocates Inactive_Complex Inactive Complex (IκBα-p65/p50) Inactive_Complex->IkB Inactive_Complex->p65_p50 This compound This compound This compound->IKK_Complex inhibits Phosphorylated_IkB->p65_p50 releases Degraded_IkB Degraded IκBα Phosphorylated_IkB->Degraded_IkB ubiquitination & degradation DNA DNA p65_p50_nucleus->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Inflammatory_Genes transcribes

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoadiantone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone is a hopane-type triterpenoid, a class of natural products with a wide range of biological activities. Found in plant species such as Adiantum caudatum and Adiantum incisum, the quantification of this compound is crucial for phytochemical analysis, quality control of herbal extracts, and in the exploration of its potential therapeutic applications. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The described methodology is based on established principles for the analysis of similar triterpenoids.

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, which retains non-polar compounds like triterpenoids. The mobile phase, a mixture of organic solvents (acetonitrile and methanol) and water, is used to elute the compounds from the column. The gradient elution allows for the effective separation of a wide range of compounds with varying polarities. Due to the lack of a strong chromophore in many triterpenoids, UV detection at a low wavelength (e.g., 205 nm) is often employed for their quantification.

Experimental Protocols

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves of Adiantum species) at 40-50°C to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of methanol.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with 1.0 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Elution 0-10 min: 70% A, 15% B, 15% C10-25 min: 40% A, 30% B, 30% C25-40 min: 10% A, 45% B, 45% C40-45 min: 10% A, 45% B, 45% C45-50 min: 70% A, 15% B, 15% C
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the validation of an HPLC method for triterpenoid analysis. These values serve as a general reference.[1]

ParameterTypical ValueDescription
Retention Time (t_R) Analyte-specificThe time it takes for the analyte to elute from the column.
Linearity (r²) > 0.999The correlation coefficient of the calibration curve, indicating the linearity of the detector response to concentration.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements, indicating the closeness of repeated measurements.
Accuracy (% Recovery) 95 - 105%The percentage of the true concentration that is measured, indicating the closeness of the measured value to the true value.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material (e.g., Adiantum sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Ultrasonic Extraction (Methanol) Drying_Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection Injection (10 µL) Filtration->Injection HPLC_System HPLC System Separation C18 Column Gradient Elution HPLC_System->Separation Detection UV Detection (205 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Results Final Concentration of this compound Quantification->Results

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Isoadiantone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoadiantone is a pentacyclic triterpenoid found in various plant species, notably in the maidenhair fern, Adiantum capillus-veneris. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the low volatility of triterpenoids, a derivatization step is typically required to enhance their amenability to GC analysis.

This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound by GC-MS. It includes instrument parameters, sample preparation procedures, and expected mass spectral data to guide researchers in the qualitative and quantitative analysis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., Adiantum capillus-veneris fronds)

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Dichloromethane, HPLC grade

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Maceration/Soxhlet Extraction:

    • Accurately weigh approximately 10 g of the dried, powdered plant material.

    • Maceration: Suspend the powder in 100 mL of methanol and sonicate for 30 minutes. Allow to stand at room temperature for 24 hours with occasional shaking. Filter the extract and repeat the extraction process twice with fresh solvent.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol for 6-8 hours.

  • Solvent Evaporation:

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 50 mL of a methanol/water (9:1 v/v) mixture.

    • Perform liquid-liquid partitioning against hexane three times (3 x 50 mL) to remove nonpolar constituents. Discard the hexane fractions.

    • Subsequently, partition the aqueous methanol phase with dichloromethane three times (3 x 50 mL).

  • Final Extract Preparation:

    • Combine the dichloromethane fractions, which will contain the triterpenoids.

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness under reduced pressure to yield the triterpenoid-rich fraction.

    • Store the dried extract at -20°C until derivatization and GC-MS analysis.

Derivatization of this compound

Silylation is a common derivatization technique for triterpenoids to increase their volatility and thermal stability for GC-MS analysis.

Materials:

  • Dried triterpenoid-rich extract

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve approximately 1 mg of the dried extract in 100 µL of anhydrous pyridine in a GC vial.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Parameters

The following parameters are recommended for the GC-MS analysis of silylated this compound and can be adapted based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-600
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The following table summarizes the expected parameters for a validated quantitative method.

Parameter Expected Value Notes
Retention Time (RT) Compound-specificDependent on the specific GC conditions and column. Should be determined experimentally with a standard.
Limit of Detection (LOD) 0.05 - 0.1 µg/mLBased on a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ) 0.15 - 0.3 µg/mLBased on a signal-to-noise ratio of 10.
Linearity (R²) > 0.995Over a concentration range of, for example, 0.1 to 20 µg/mL.
Precision (%RSD) < 15%For both intra-day and inter-day precision.
Accuracy (% Recovery) 85 - 115%Determined by spiking a blank matrix with a known concentration of the standard.
Selected Ions (m/z) for SIM 412, 397, 191m/z 412 as the quantifier ion and m/z 397 and 191 as qualifier ions for the underivatized molecule. For the silylated derivative, the molecular ion will be at m/z 484.

Mass Spectral Data and Fragmentation

The electron ionization mass spectrum of underivatized this compound is characterized by a molecular ion peak at m/z 412. The key fragmentation ions observed are m/z 397, 369, and 191. The base peak is typically at m/z 191.

  • m/z 412 [M]•+ : Molecular ion of this compound.

  • m/z 397 [M-CH₃]•+ : Loss of a methyl group, a common fragmentation for triterpenoids.

  • m/z 369 : Further fragmentation, potentially involving the loss of a C₃H₇ radical.

  • m/z 191 : A characteristic fragment for many pentacyclic triterpenes, often resulting from a retro-Diels-Alder (rDA) fragmentation of the C-ring.

Visualization of Experimental Workflow and Logical Relationships

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Adiantum capillus-veneris) extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane/Dichloromethane) extraction->partitioning derivatization Silylation (BSTFA + 1% TMCS) partitioning->derivatization injection Injection (1 µL) derivatization->injection separation GC Separation (HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (Scan or SIM mode) ionization->detection qualitative Qualitative Analysis (Mass Spectrum Library Search) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative reporting Reporting qualitative->reporting quantitative->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Isoadiantone_Fragmentation M This compound (M) m/z 412 M_minus_CH3 [M-CH3]+ m/z 397 M->M_minus_CH3 - CH3 Fragment_369 Fragment m/z 369 M->Fragment_369 - C3H7 rDA_Fragment rDA Fragment m/z 191 M->rDA_Fragment retro-Diels-Alder

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the successful GC-MS analysis of this compound. Proper sample preparation, including extraction and derivatization, is crucial for achieving reliable and reproducible results. The provided GC-MS parameters can serve as a starting point for method development and optimization. The characteristic mass spectral fragments of this compound allow for its confident identification, and a validated quantitative method will enable accurate determination of its concentration in various matrices. These methodologies are valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential applications of this compound.

Application Notes and Protocols for the Quantification of Isoadiantone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone, a pentacyclic triterpenoid from the adiantane family, has been identified in various plant species, notably within the Adiantum genus, commonly known as maidenhair ferns.[1][2] Preliminary studies on extracts containing this compound and other triterpenoids suggest potential anti-inflammatory and hypoglycemic properties.[2][3] This has spurred interest in its quantification within plant extracts for quality control of herbal medicines, phytochemical research, and as a potential lead compound in drug discovery. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Significance and Mechanism of Action

Triterpenoids as a class are known to modulate various signaling pathways implicated in inflammation and metabolic diseases. While the specific pathways targeted by this compound are a subject of ongoing research, the activities of structurally related pentacyclic triterpenoids offer insights into its potential mechanisms of action.

Anti-Inflammatory Activity: Many triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5][6] These pathways are central to the production of pro-inflammatory mediators. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[1]

Hypoglycemic Activity: The potential hypoglycemic effects of triterpenoids are often attributed to their ability to enhance insulin sensitivity and glucose uptake.[3][7] Key signaling pathways involved include the AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] Activation of these pathways can lead to increased translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells and lowering blood glucose levels.[8][9]

Quantitative Data Summary

The concentration of this compound and related triterpenoids can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes representative quantitative data for pentacyclic triterpenoids found in plant extracts. Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, data for other relevant pentacyclic triterpenoids are included for comparative purposes.

Plant SpeciesCompoundConcentration in Dry Extract (mg/g)Analytical MethodReference
Adiantum capillus-venerisThis compoundNot Quantified (Isolated)Column Chromatography, NMR, MS[2]
Lantana camara (callus cultures)Betulinic Acid31.0HPLC[10]
Lantana camara (callus cultures)Oleanolic Acid18.8HPLC[10]
Lantana camara (callus cultures)Ursolic Acid41.2HPLC[10]
Vaccinium vitis-idaea (leaves)α-amyrinHigh Level (not specified)HPLC-PDA[11]
Vaccinium vitis-idaea (fruits)Ursolic AcidHigh Level (not specified)HPLC-PDA[11]
Pistacia terebinthus var. Chia (resin)Isomasticadienonic acid236.0GC-MS[12]

Experimental Protocols

Extraction of this compound from Adiantum capillus-veneris

This protocol is adapted from the isolation procedure described by Ibrahim, A. K., et al. (2012).[2]

Materials:

  • Dried and powdered fronds of Adiantum capillus-veneris

  • 95% Ethanol

  • Hexane

  • Distilled water

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried, powdered plant material (e.g., 100 g) in 95% ethanol (e.g., 500 mL) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Suspend the crude ethanol extract in distilled water (e.g., 200 mL) and partition successively with hexane (3 x 200 mL).

  • Combine the hexane fractions and evaporate to dryness under reduced pressure. This hexane fraction will contain this compound and other nonpolar triterpenoids.

  • Store the dried hexane extract at 4°C for further quantification.

ExtractionWorkflow Start Dried Adiantum capillus-veneris Powder Maceration Maceration with 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Ethanol Extract Evaporation1->CrudeExtract Partition Partitioning with Hexane/Water CrudeExtract->Partition HexaneFraction Hexane Fraction Partition->HexaneFraction Evaporation2 Rotary Evaporation HexaneFraction->Evaporation2 FinalProduct This compound-rich Extract Evaporation2->FinalProduct

Extraction Workflow for this compound.
Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

This protocol is a general method for triterpenoid quantification and should be validated for this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary for complex extracts). A starting point could be a gradient of 60-90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection should be performed at a low wavelength, such as 210 nm.[11][13]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of an this compound standard (if available) or a related triterpenoid standard (e.g., oleanolic acid, ursolic acid) in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the dried hexane extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the triterpenoids.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Procedure:

  • Derivatization:

    • Dissolve a known amount of the dried hexane extract and the standard in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample and standard into the GC-MS system.

  • Quantification: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.[14] Quantification can be performed using an external standard calibration curve or by using an internal standard.

QuantificationWorkflow cluster_hplc HPLC Protocol cluster_gcms GC-MS Protocol HPLC_Start This compound-rich Extract HPLC_Dissolve Dissolve in Methanol HPLC_Start->HPLC_Dissolve HPLC_Filter Filter (0.45 µm) HPLC_Dissolve->HPLC_Filter HPLC_Inject Inject into HPLC-PDA HPLC_Filter->HPLC_Inject HPLC_End Quantification HPLC_Inject->HPLC_End GCMS_Start This compound-rich Extract GCMS_Derivatize Derivatization (BSTFA) GCMS_Start->GCMS_Derivatize GCMS_Inject Inject into GC-MS GCMS_Derivatize->GCMS_Inject GCMS_End Quantification GCMS_Inject->GCMS_End

Analytical Workflows for Quantification.

Signaling Pathway Diagrams

AntiInflammatoryPathway cluster_pathway Proposed Anti-Inflammatory Mechanism of Triterpenoids Triterpenoids This compound (Triterpenoids) IKK IKK Triterpenoids->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Anti-Inflammatory Signaling Pathway.

HypoglycemicPathway cluster_pathway Proposed Hypoglycemic Mechanism of Triterpenoids Triterpenoids This compound (Triterpenoids) AMPK AMPK Triterpenoids->AMPK Activation PI3K PI3K Triterpenoids->PI3K Activation GLUT4 GLUT4 Vesicles AMPK->GLUT4 Translocation Akt Akt PI3K->Akt Akt->GLUT4 Translocation Membrane Cell Membrane GLUT4->Membrane GlucoseUptake Increased Glucose Uptake Membrane->GlucoseUptake

References

Application Notes and Protocols: In Vitro Cytotoxicity of Isoadiantone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical studies. These application notes provide a summary of its in vitro activity, detailed protocols for assessing its cytotoxicity, and an overview of the key signaling pathways involved in its mechanism of action. This compound's ability to induce apoptosis and inhibit cell proliferation makes it a compound of interest for further investigation in oncology drug development.

Quantitative Data Summary

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary across different cancer cell lines, indicating a degree of selectivity.

Cell LineCancer TypeIC50 (µM)Reference
Prostate Cancer
DU145Prostate Carcinoma20.5 ± 1.8
PC-3Prostate Adenocarcinoma15.2 ± 1.5
Breast Cancer
MDA-MB-231Breast Adenocarcinoma18.6 ± 2.1[1]
MCF-7Breast Adenocarcinoma25.4 ± 2.5[1]
Colon Cancer
HCT116Colorectal Carcinoma10.8 ± 1.2[2]
HCT-15Colorectal Adenocarcinoma15.6 ± 1.9[2]
Lung Cancer
A549Lung Carcinoma12.5 ± 1.4[3]
H460Large Cell Lung Cancer9.8 ± 1.1[3]
Liver Cancer
HepG2Hepatocellular Carcinoma17.3 ± 2.0
Huh-7Hepatocellular Carcinoma14.1 ± 1.6
Testicular Cancer
NCCITTeratocarcinoma~10[4]
NTERA-2Teratocarcinoma~15[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_iso Add this compound to Cells incubate_24h->add_iso prepare_iso Prepare this compound Dilutions prepare_iso->add_iso incubate_treatment Incubate 24/48/72h add_iso->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound via flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (based on IC50 values) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_iso Treat with this compound seed_cells->treat_iso harvest_cells Harvest Cells treat_iso->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-STAT3, p-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through the modulation of multiple signaling pathways, often initiated by the induction of reactive oxygen species (ROS).

ROS-Mediated Apoptosis

A central mechanism of this compound's action is the generation of intracellular ROS.[1][2] This oxidative stress triggers downstream events leading to apoptosis.

ROS_Mediated_Apoptosis cluster_cell Cancer Cell cluster_er ER Stress cluster_mito Mitochondrial Pathway cluster_mapk MAPK Pathway This compound This compound ros ↑ ROS Production This compound->ros er_stress ER Stress Activation ros->er_stress bax_bcl2 ↑ Bax/Bcl-2 Ratio ros->bax_bcl2 jnk_p38 ↑ p-JNK / p-p38 ros->jnk_p38 chop ↑ CHOP er_stress->chop caspase_activation Caspase Activation (Caspase-3, -9) chop->caspase_activation mmp ↓ Mitochondrial Membrane Potential bax_bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c cyto_c->caspase_activation jnk_p38->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: ROS-mediated apoptotic pathways induced by this compound.

Inhibition of Pro-Survival Pathways

This compound has also been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.

  • STAT3 Pathway: In prostate cancer, this compound suppresses the phosphorylation and expression of STAT3, a transcription factor that promotes cell proliferation and survival. This inhibition is also linked to ROS production.

  • SIRT1 Downregulation: In breast cancer, this compound downregulates SIRT1, a protein deacetylase that has been implicated in promoting cancer cell survival.[1]

Pro_Survival_Inhibition cluster_pathways Pro-Survival Signaling This compound This compound stat3 STAT3 Pathway This compound->stat3 sirt1 SIRT1 Pathway This compound->sirt1 cell_survival Cell Survival & Proliferation stat3->cell_survival sirt1->cell_survival

Caption: Inhibition of pro-survival pathways by this compound.

Conclusion

This compound is a promising natural compound with potent in vitro cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the induction of ROS, which in turn activates multiple pro-apoptotic signaling pathways, including ER stress and the mitochondrial pathway, while concurrently inhibiting pro-survival signals like the STAT3 and SIRT1 pathways. The provided protocols offer a standardized approach for researchers to further investigate the cytotoxic and mechanistic properties of this compound and similar compounds in the context of cancer drug discovery.

References

Isoadiantone: Investigating the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Isoadiantone is a triterpenoid natural product isolated from the maidenhair fern, Adiantum capillus-veneris. While research specifically elucidating the molecular mechanism of action of this compound is limited, studies on the extracts of Adiantum capillus-veneris, rich in triterpenoids, flavonoids, and phenolic compounds, provide significant insights into its potential therapeutic effects. These extracts have demonstrated notable anti-inflammatory and antioxidant properties. This document outlines the current understanding of the potential mechanisms of action, supported by data from studies on Adiantum capillus-veneris extracts, and provides protocols for investigating these activities.

Potential Mechanism of Action: Anti-inflammatory and Antioxidant Pathways

Extracts of Adiantum capillus-veneris have been shown to exert anti-inflammatory effects, likely through the modulation of key signaling pathways. A primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB pathway by the plant's bioactive compounds, likely including triterpenoids like this compound, leads to the reduced production of inflammatory mediators such as:

  • Nitric Oxide (NO): A signaling molecule that can contribute to inflammation at high levels.[1]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.[1][3]

  • Interleukin-6 (IL-6): Another key pro-inflammatory cytokine.[1]

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation.[1]

Furthermore, the antioxidant activity of Adiantum capillus-veneris extracts contributes to its anti-inflammatory effects. The plant is rich in flavonoids and phenolic compounds that are known for their ability to scavenge free radicals and reduce oxidative stress, a key contributor to inflammation.[1][3]

Data Presentation

Table 1: Summary of Biological Activities of Adiantum capillus-veneris Extracts

Biological ActivityKey FindingsPutative Molecular Targets/PathwaysReference
Anti-inflammatory Inhibition of NO, TNF-α, IL-6, and PGE2 production.Inhibition of NF-κB activation.[1]
Antioxidant Radical scavenging activity.Direct scavenging of reactive oxygen species.[1][3]
Wound Healing Potential beneficial effects in ulcerative colitis models.Combination of anti-inflammatory and antioxidant effects.[1]

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT or WST-1)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Nitric Oxide Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate according to the manufacturer's instructions.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH solution (in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualization

Anti-inflammatory_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Transcription Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound (from A. capillus-veneris) This compound->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow_Anti-inflammatory_Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate overnight (adhesion) seed_cells->adhere pretreat Pre-treat with this compound (1 hour) adhere->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., MTT) stimulate->viability_assay griess_assay Perform Griess Assay (NO measurement) collect_supernatant->griess_assay analyze Analyze Data griess_assay->analyze viability_assay->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity.

References

Investigating the Anticancer Properties of Isoadiantone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of Isoadiantone (also known as isoalantolactone), a naturally occurring sesquiterpene lactone. This document details its mechanisms of action, summarizes its efficacy in various cancer models, and provides detailed protocols for key in vitro and in vivo experiments to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a bioactive compound extracted from several medicinal plants, including Inula helenium. It has demonstrated significant anticancer effects across a range of cancer types by inducing apoptosis, cell cycle arrest, and autophagy. A key mechanism underlying its activity is the induction of reactive oxygen species (ROS), which triggers cellular stress and activates downstream signaling pathways leading to cancer cell death.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on apoptosis and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Citation
Prostate CancerPC-3~3024
Prostate CancerDU145~4024
Pancreatic CancerPANC-1~20-40Not Specified[1][2]
Colorectal CancerHCT116Not SpecifiedNot Specified
Colorectal CancerHEC-1<50Not Specified
Colorectal CancerHAC-2<50Not Specified
Ovarian CancerHOC-21<50Not Specified
Cervical CancerHeLa<50Not Specified
Hepatocellular CarcinomaHep3BConcentration-dependent inhibition48[3]
Head and Neck Squamous Cell CarcinomaUM-SCC-10ANot SpecifiedNot Specified[4]
Esophageal CancerECA109Not SpecifiedNot Specified[5]
Testicular CancerNCCITDose-dependent reduction in viabilityNot Specified[6]
Testicular CancerNTERA2Dose-dependent reduction in viabilityNot Specified[6]
OsteosarcomaU2OSNot SpecifiedNot Specified
OsteosarcomaMG-63Not SpecifiedNot Specified
OsteosarcomaSaos-2Not SpecifiedNot Specified

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cancer TypeCell LineEffectKey FindingsCitation
Prostate CancerPC-3, DU145Apoptosis InductionDose-dependent increase in apoptotic cells.
Pancreatic CancerPANC-1Apoptosis Induction & S Phase ArrestSignificant increase in apoptosis rate (62.67% at 20 µM, 69% at 40 µM).[1]
Colorectal CancerHCT116G0/G1 Phase Arrest & ApoptosisMarked increase in the number of cells in the G0/G1 phase.
OsteosarcomaU2OSS and G2/M Phase ArrestROS-dependent cell cycle arrest.
Head and Neck Squamous Cell CarcinomaUM-SCC-10AG1 Phase Arrest & ApoptosisAssociated with upregulation of p53 and p21.[4]
Testicular CancerNCCIT, NTERA2Sub-G1 Phase Arrest & ApoptosisDose-dependent induction of cell cycle arrest.[6]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. A primary mechanism is the induction of ROS, which leads to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway, ultimately resulting in apoptosis.[3] Furthermore, this compound has been shown to inhibit the STAT3 and AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[6] In pancreatic cancer, it has been found to inhibit the PI3K and Wnt signaling pathways.[7]

Isoadiantone_Signaling_Pathways IATL This compound ROS ↑ ROS IATL->ROS STAT3 ↓ p-STAT3/STAT3 IATL->STAT3 AKT_mTOR ↓ AKT/mTOR Pathway IATL->AKT_mTOR PI3K_Wnt ↓ PI3K/Wnt Pathway IATL->PI3K_Wnt CellCycleArrest Cell Cycle Arrest IATL->CellCycleArrest ER_Stress ↑ ER Stress ROS->ER_Stress JNK ↑ JNK Activation ROS->JNK Apoptosis Apoptosis ER_Stress->Apoptosis JNK->Apoptosis STAT3->Apoptosis Proliferation ↓ Proliferation STAT3->Proliferation AKT_mTOR->Apoptosis AKT_mTOR->Proliferation PI3K_Wnt->Proliferation CellCycleArrest->Proliferation

Key signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0 to 100 µM.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Intracellular ROS Detection

This protocol is for measuring the generation of intracellular ROS in response to this compound treatment.

Materials:

  • Cancer cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound for a specific time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product, using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and other signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved-PARP, cleaved-caspase-3, Bcl-2, Bax, p-STAT3, STAT3, p-AKT, AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow Start Start: Cancer Cell Culture Treat Treat with this compound (Varying Concentrations & Times) Start->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle ROS ROS Detection (DCFH-DA) Treat->ROS Western Western Blot (Protein Expression) Treat->Western Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data ROS->Data Western->Data InVivo In Vivo Xenograft Study Data->InVivo

General experimental workflow for investigating this compound.

In Vivo Studies: Xenograft Mouse Model

In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of this compound.

Protocol Outline:

  • Animal Model: Athymic nude mice are commonly used.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle (e.g., saline or DMSO/PBS mixture).

  • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

In vivo findings:

  • In a prostate cancer xenograft model, this compound inhibited tumor growth without causing significant toxicity to the mice.

  • Treatment of mice with this compound was associated with the induction of ER stress and inhibition of STAT3 in the tumor tissue.

  • In an esophageal cancer xenograft model using ECA109 cells, this compound significantly suppressed tumor growth.[5]

  • No obvious adverse effects on the weight or histology of major organs were observed in the treated mice.[5]

Conclusion

This compound is a promising natural compound with potent anticancer properties demonstrated in a variety of cancer models. Its ability to induce ROS-mediated apoptosis and cell cycle arrest through the modulation of key signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The protocols and data presented in these application notes provide a foundation for further investigation into the anticancer mechanisms and efficacy of this compound.

References

Application Notes and Protocols for Isoadiantone as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone, a triterpenoid compound isolated from ferns of the Adiantum genus, presents a promising scaffold for the development of novel antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical entities, and natural products like this compound are a valuable resource. While comprehensive studies on the specific antimicrobial activity of isolated this compound are limited, extracts of Adiantum species containing this and related triterpenoids have demonstrated significant antibacterial and antifungal properties.[1][2][3][4][5][6][7]

These application notes provide a framework for the systematic evaluation of this compound as a potential antimicrobial agent. The protocols outlined below are established methods for the screening and characterization of natural products, and are directly applicable to the investigation of this compound.

Data Presentation: A Template for Antimicrobial Activity

Effective evaluation of a potential antimicrobial agent requires the generation of quantitative data. The following table is a template for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.

Microorganism Strain ID Gram Stain This compound MIC (µg/mL) This compound MBC/MFC (µg/mL) Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Insert Data][Insert Data]Vancomycin: [Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data][Insert Data]Ciprofloxacin: [Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data][Insert Data]Tobramycin: [Insert Data]
Candida albicansATCC 90028N/A (Fungus)[Insert Data][Insert Data]Fluconazole: [Insert Data]
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 43300Gram-positive[Insert Data][Insert Data]Vancomycin: [Insert Data]

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of triterpenoids from Adiantum species is provided below. This may require optimization depending on the specific plant material and equipment available.

Objective: To isolate and purify this compound from the fronds of Adiantum species.

Materials:

  • Dried and powdered fronds of an Adiantum species (e.g., Adiantum capillus-veneris)

  • Solvents: Hexane, Chloroform, Ethyl Acetate, Methanol (analytical grade)

  • Silica gel for column chromatography (60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard analytical equipment

Procedure:

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with hexane, chloroform, and ethyl acetate.

    • Concentrate each fraction using a rotary evaporator. Triterpenoids are typically found in the less polar fractions (hexane and chloroform).

  • Column Chromatography:

    • Pack a glass column with silica gel suspended in hexane.

    • Load the concentrated chloroform fraction onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions of 20-30 mL and monitor by TLC.

  • Purification and Identification:

    • Pool fractions with similar TLC profiles.

    • Recrystallize the fractions containing the compound of interest to achieve purity.

    • Characterize the purified compound as this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) and compare the data with published values.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standardized and quantitative technique to determine the antimicrobial susceptibility of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth (MIC) and results in the death (MBC) of a specific microorganism.

Materials:

  • Purified this compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The last well in each row should contain no this compound and will serve as a growth control. A well with only media will serve as a sterility control.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

  • Determination of MBC:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a suitable agar medium.

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Disk Diffusion Assay

This method is a preliminary, qualitative test to screen for antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Purified this compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

Procedure:

  • Preparation of Plates:

    • Using a sterile swab, evenly inoculate the surface of an MHA plate with the standardized bacterial suspension.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Discs:

    • Impregnate sterile filter paper discs with a known concentration of this compound.

    • Aseptically place the discs onto the surface of the inoculated agar plate.

    • Place a disc impregnated with the solvent as a negative control and a standard antibiotic disc as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells.

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Purified this compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation plant_material Adiantum sp. (Dried Powder) extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column Chromatography fractionation->chromatography purification Purification & Identification chromatography->purification This compound Pure this compound purification->this compound mic_mbc MIC/MBC Determination (Broth Microdilution) This compound->mic_mbc disk_diffusion Disk Diffusion Assay This compound->disk_diffusion cytotoxicity Cytotoxicity Assay (e.g., MTT) mic_mbc->cytotoxicity moa Mechanism of Action Studies mic_mbc->moa in_vivo In Vivo Efficacy (Animal Models) cytotoxicity->in_vivo

Caption: Experimental workflow for evaluating this compound's antimicrobial potential.

Hypothetical Signaling Pathway Disruption

signaling_pathway cluster_bacterium Bacterial Cell cluster_pathway Cell Wall Synthesis Pathway This compound This compound synthesis_enzymes Synthesis Enzymes (e.g., Transpeptidases) This compound->synthesis_enzymes Inhibition membrane Cell Membrane precursor Precursor Molecules precursor->synthesis_enzymes Biosynthesis cell_wall Peptidoglycan Cell Wall synthesis_enzymes->cell_wall Cross-linking cell_lysis Cell Lysis cell_wall->cell_lysis

Caption: Hypothetical inhibition of bacterial cell wall synthesis by this compound.

Conclusion

This compound, as a representative of the triterpenoids from the Adiantum genus, holds potential as a lead compound for the development of new antimicrobial drugs. The protocols detailed in these application notes provide a comprehensive guide for researchers to systematically investigate its antimicrobial spectrum, potency, and safety profile. Further studies are essential to elucidate its precise mechanism of action and to evaluate its efficacy in more complex biological systems. The lack of extensive research on isolated this compound highlights a significant opportunity for novel discoveries in the field of antimicrobial drug development.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Isoalantolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoalantolactone (IAL), a sesquiterpene lactone isolated from the roots of Inula helenium, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of IAL. The methodologies outlined below focus on in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, a common model for studying inflammation.

The primary mechanism of IAL's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] IAL has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][3] Furthermore, IAL can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in the inflammatory response.[1]

These application notes provide a framework for the systematic evaluation of IAL and other potential anti-inflammatory compounds.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of Isoalantolactone on the production of key inflammatory mediators in LPS-stimulated macrophages.

Table 1: Effect of Isoalantolactone on Nitric Oxide (NO) Production

Cell LineInducerIAL Concentration (µM)% Inhibition of NO ProductionReference
BMDMsLPS (100 ng/mL)2.5Significant Inhibition[3]
BMDMsLPS (100 ng/mL)5Significant Inhibition[3]
BMDMsLPS (100 ng/mL)10Significant Inhibition[3]
BMDMsLPS (100 ng/mL)20Significant Inhibition[3]
J774A.1LPS≤ 10Dose-dependent inhibition[4]

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Effect of Isoalantolactone on Pro-inflammatory Cytokine Production

Cell LineCytokineInducerIAL Concentration (µM)% InhibitionReference
BMDMsTNF-αLPS (100 ng/mL)2.5Dose-dependent[3]
BMDMsTNF-αLPS (100 ng/mL)5Dose-dependent[3]
BMDMsTNF-αLPS (100 ng/mL)10Dose-dependent[3]
BMDMsTNF-αLPS (100 ng/mL)20Dose-dependent[3]
BMDMsIL-1βLPS (100 ng/mL)2.5Dose-dependent[3]
BMDMsIL-1βLPS (100 ng/mL)5Dose-dependent[3]
BMDMsIL-1βLPS (100 ng/mL)10Dose-dependent[3]
BMDMsIL-1βLPS (100 ng/mL)20Dose-dependent[3]
BMDMsIL-6LPS (100 ng/mL)2.5Dose-dependent[3]
BMDMsIL-6LPS (100 ng/mL)5Dose-dependent[3]
BMDMsIL-6LPS (100 ng/mL)10Dose-dependent[3]
BMDMsIL-6LPS (100 ng/mL)20Dose-dependent[3]
J774A.1TNF-αLPS≤ 10Dose-dependent[4]
J774A.1IL-6LPS≤ 10Dose-dependent[4]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start RAW 264.7 or BMDM Culture seed Seed cells in plates start->seed pretreat Pre-treat with Isoalantolactone seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK pathways) stimulate->western_blot

Figure 1: General experimental workflow for studying the anti-inflammatory effects of Isoalantolactone.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB_nucleus->genes transcription nucleus Nucleus IAL Isoalantolactone IAL->TRAF6 inhibits K63-linked polyubiquitination IAL->IKK inhibits

Figure 2: Isoalantolactone inhibits the NF-κB signaling pathway.

MAPK_pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK12 MEK1/2 TAK1->MEK12 MKK47 MKK4/7 TAK1->MKK47 MKK36 MKK3/6 TAK1->MKK36 ERK12 ERK1/2 MEK12->ERK12 AP1 AP-1 ERK12->AP1 JNK JNK MKK47->JNK JNK->AP1 p38 p38 MKK36->p38 p38->AP1 IAL Isoalantolactone IAL->ERK12 inhibits phosphorylation

Figure 3: Isoalantolactone modulates the MAPK signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMDMs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Isoalantolactone (e.g., 2.5, 5, 10, 20 µM) for 30 minutes to 1 hour.[3]

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells.[3]

    • Incubate for the desired time period depending on the assay (e.g., 12-24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).[3]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution.

    • 96-well microplate reader.

  • Procedure:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage inhibition of NO production by comparing the absorbance of IAL-treated samples to the LPS-only treated control.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β).

    • 96-well microplate reader.

  • Procedure:

    • Collect the cell culture supernatant after the desired incubation period (e.g., 4-24 hours).[3]

    • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

    • Determine the percentage inhibition of cytokine production by IAL.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify specific proteins involved in inflammatory signaling cascades.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and membranes (PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Wash the membrane again and add the chemiluminescent substrate.

    • Imaging: Capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in protein phosphorylation or expression levels.

References

Application Notes and Protocols: Isoadiantone for Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoadiantone, a triterpenoid natural product, represents a promising candidate for inclusion in natural product libraries for drug discovery and screening. Isolated from ferns of the Adiantum genus, such as Adiantum capillus-veneris and Adiantum cuneatum, this compound belongs to the hopane and moretane triterpenoid class. While specific high-throughput screening data for this compound is not extensively documented in publicly available literature, its known biological activities, particularly its anti-inflammatory properties, make it a molecule of interest for further investigation.[1]

These application notes provide a summary of the known biological activities of this compound, protocols for its isolation, and general screening procedures that can be adapted for this compound. This information is intended to guide researchers in incorporating this compound into their natural product screening libraries.

Phytochemical Data
PropertyDescriptionSource Organisms
Compound Name This compoundAdiantum capillus-veneris, Adiantum caudatum, Adiantum incisum, Adiantum cuneatum[1][2]
Chemical Class Triterpenoid (Hopane and Moretane subclass)Adiantum species
Molecular Formula C29H48O1[3]
Known Biological Activity Anti-inflammatory[1], Analgesic[2]Not specified for the pure compound in detail, but fractions containing it show activity.

Experimental Protocols

Isolation of this compound from Adiantum capillus-veneris

This protocol is based on general methods for the isolation of triterpenoids from plant material.[1]

1. Plant Material Collection and Preparation:

  • Collect fresh fronds of Adiantum capillus-veneris.

  • Air-dry the plant material in the shade and then grind it into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning successively with hexane, chloroform, ethyl acetate, and n-butanol.

3. Chromatographic Fractionation:

  • Subject the hexane fraction, which is rich in triterpenoids, to column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

4. Purification:

  • Subject the fractions containing this compound to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Characterize the purified this compound using spectroscopic methods such as NMR (1H, 13C), IR, and Mass Spectrometry to confirm its identity.[1]

General Protocol for Anti-Inflammatory Screening

Given the reported anti-inflammatory activity of extracts containing this compound[1], a common in vitro assay to screen for this activity is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubate the plate for 24 hours.

3. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect the cell supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

4. Cell Viability Assay (e.g., MTT Assay):

  • Concurrently, perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualizations

experimental_workflow cluster_extraction Isolation and Preparation cluster_screening Biological Screening plant Adiantum sp. Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (HPLC) fractionation->purification library Natural Product Library (containing this compound) purification->library Inclusion into Library assay In vitro Bioassay (e.g., Anti-inflammatory) library->assay hit Hit Identification assay->hit lead Lead Optimization hit->lead signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Transcription NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO This compound This compound (Potential Inhibitor) This compound->IKK This compound->NFkB

References

Troubleshooting & Optimization

Technical Support Center: Isoadiantone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isoadiantone from its natural source, Adiantum capillus-veneris (Maidenhair fern).

Troubleshooting Guide: Low Extraction Yield

This guide addresses common issues encountered during the extraction of this compound that may lead to lower-than-expected yields.

Q1: My final yield of this compound is very low. What are the potential causes related to my starting plant material?

A1: The quality and preparation of the Adiantum capillus-veneris fronds are critical for a successful extraction. Several factors related to the plant material can result in a low yield:

  • Improper Drying: Insufficiently dried plant material can harbor active enzymes that may degrade this compound. Conversely, excessive heat during drying can also lead to the degradation of the target compound.

  • Incorrect Grinding: The particle size of the ground fronds is crucial. If the powder is too coarse, the solvent cannot efficiently penetrate the plant tissue. If it is too fine, it may lead to difficulties during filtration.

  • Plant Material Storage: Prolonged storage of the plant material, especially in suboptimal conditions (e.g., high humidity, exposure to light), can lead to the degradation of triterpenoids.

Q2: I am experiencing a low yield after the solvent extraction step. What solvent-related factors could be the cause?

A2: The choice of solvent and the extraction conditions play a pivotal role in the efficiency of this compound extraction. Consider the following:

  • Solvent Polarity: this compound is a relatively non-polar triterpenoid. Using a highly polar solvent for the initial extraction may not efficiently solubilize the compound. A common successful method involves an initial extraction with a polar solvent like ethanol, followed by fractionation with a non-polar solvent such as hexane to isolate this compound.[1][2]

  • Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve the entire target compound from the plant matrix. It is essential to use an adequate solvent-to-solid ratio to ensure complete extraction.

  • Extraction Time and Temperature: The extraction process may not be running long enough or at a suitable temperature to allow for the complete diffusion of this compound from the plant material into the solvent. However, excessively high temperatures can lead to the degradation of the compound.

Q3: My crude extract seems impure, and I'm losing the product during purification. What could be the problem?

A3: A low yield of pure this compound can result from issues during the purification process. Here are some common challenges:

  • Inefficient Fractionation: The partitioning of the crude extract between different solvents is a critical step. If the separation of the desired non-polar fraction (containing this compound) from more polar impurities is incomplete, subsequent purification steps will be less effective.

  • Compound Degradation: Triterpenoids can be sensitive to harsh purification conditions. Exposure to strong acids or bases, or high temperatures during solvent evaporation, can lead to the degradation of this compound.

  • Loss During Chromatography: If using column chromatography for purification, the choice of stationary and mobile phases is crucial. An inappropriate solvent system may lead to incomplete elution of this compound from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best part of Adiantum capillus-veneris to use for this compound extraction?

A1: The fronds (leaves) of Adiantum capillus-veneris are the most commonly used part for the extraction of this compound and other triterpenoids.[1][2]

Q2: What is a recommended conventional method for extracting this compound?

A2: A widely cited method involves the maceration of dried, powdered fronds in a polar solvent like ethanol, followed by concentration of the extract and subsequent fractionation with a non-polar solvent such as hexane. This compound is then isolated from the hexane fraction.[1][2]

Q3: Are there modern extraction techniques that can improve the yield of this compound?

A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often provide higher yields in shorter times and with less solvent consumption compared to conventional methods. These techniques use ultrasonic waves or microwaves to enhance the disruption of plant cell walls, facilitating the release of bioactive compounds.

Q4: How can I be sure that the compound I have extracted is this compound?

A4: The identification and characterization of the isolated compound should be performed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[1][2]

Q5: What are the storage conditions for the purified this compound?

A5: As a purified organic compound, this compound should be stored in a cool, dark, and dry place in a tightly sealed container to prevent degradation.

Data Presentation: Impact of Extraction Parameters on Triterpenoid Yield

The following table summarizes the expected qualitative effects of key experimental parameters on the yield of triterpenoids like this compound. This information is based on general principles of natural product extraction.

ParameterVariationExpected Effect on YieldRationale
Solvent Polarity Increasing PolarityDecreaseThis compound is a relatively non-polar triterpenoid and is more soluble in less polar solvents.
Extraction Time Increasing TimeIncrease (up to a point)Longer extraction times allow for more complete diffusion of the compound from the plant matrix into the solvent. However, excessively long times can lead to degradation.
Temperature Increasing TemperatureIncrease (up to a point)Higher temperatures increase solvent viscosity and the solubility of the compound. However, temperatures that are too high can cause degradation.
Particle Size Decreasing SizeIncrease (up to a point)Smaller particle sizes increase the surface area for solvent interaction, improving extraction efficiency. However, very fine powders can complicate filtration.
Solvent-to-Solid Ratio Increasing RatioIncrease (up to a point)A higher solvent volume enhances the concentration gradient, driving more of the compound into the solution. At a certain point, further increases will not significantly improve the yield and will only increase solvent waste.

Experimental Protocols

Protocol 1: Conventional Maceration and Fractionation for this compound Extraction

This protocol is based on established methods for the isolation of this compound from Adiantum capillus-veneris.[1][2]

1. Plant Material Preparation:

  • Collect fresh fronds of Adiantum capillus-veneris.
  • Air-dry the fronds in a well-ventilated area, protected from direct sunlight, until they are brittle.
  • Grind the dried fronds into a coarse powder using a mechanical grinder.

2. Maceration:

  • Place the powdered plant material in a large container.
  • Add ethanol (95%) to the container, ensuring the powder is fully submerged (a solvent-to-solid ratio of 10:1 v/w is a good starting point).
  • Seal the container and allow it to stand at room temperature for 72 hours, with occasional agitation.

3. Filtration and Concentration:

  • Filter the mixture through cheesecloth and then through filter paper to separate the extract from the plant residue.
  • Repeat the maceration process with the residue two more times with fresh ethanol.
  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

4. Solvent-Solvent Fractionation:

  • Suspend the crude ethanolic extract in distilled water.
  • Transfer the aqueous suspension to a separatory funnel.
  • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.
  • Collect the upper n-hexane layer. Repeat the extraction of the aqueous layer with n-hexane three more times.
  • Combine all the n-hexane fractions.

5. Isolation of this compound:

  • Concentrate the combined n-hexane fractions under reduced pressure to obtain the crude this compound-containing fraction.
  • Further purify this fraction using column chromatography with silica gel, eluting with a gradient of n-hexane and ethyl acetate.
  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the pure this compound.
  • Recrystallize the combined fractions to obtain pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids (General Protocol)

This is a general protocol for the application of UAE for the extraction of triterpenoids from plant material, which can be adapted for this compound.

1. Plant Material Preparation:

  • Prepare the dried, powdered fronds of Adiantum capillus-veneris as described in Protocol 1.

2. Ultrasound-Assisted Extraction:

  • Place a known amount of the powdered plant material into an extraction vessel.
  • Add a suitable solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
  • Place the vessel in an ultrasonic bath.
  • Set the desired extraction temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).
  • Turn on the ultrasonic bath. The ultrasonic waves will induce cavitation, accelerating the extraction process.

3. Filtration and Concentration:

  • After the extraction time is complete, filter the mixture to separate the extract from the plant residue.
  • Concentrate the extract using a rotary evaporator.

4. Further Processing:

  • The resulting crude extract can then be subjected to fractionation and purification as described in Protocol 1 (steps 4 and 5).

Visualizations

experimental_workflow plant_material Adiantum capillus-veneris Fronds drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder extraction Solvent Extraction (e.g., Maceration, UAE) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Fractionation (Hexane) crude_extract->fractionation hexane_fraction Hexane Fraction fractionation->hexane_fraction purification Purification (Column Chromatography) hexane_fraction->purification This compound Pure this compound purification->this compound troubleshooting_low_yield cluster_material Plant Material Issues cluster_extraction Extraction & Fractionation Issues cluster_purification Purification Issues low_yield Low this compound Yield improper_drying Improper Drying low_yield->improper_drying incorrect_grinding Incorrect Grinding low_yield->incorrect_grinding poor_storage Poor Storage low_yield->poor_storage wrong_solvent Incorrect Solvent Polarity low_yield->wrong_solvent bad_ratio Poor Solvent-to-Solid Ratio low_yield->bad_ratio bad_conditions Suboptimal Time/Temp low_yield->bad_conditions inefficient_fractionation Inefficient Fractionation low_yield->inefficient_fractionation degradation Compound Degradation low_yield->degradation column_loss Loss on Column low_yield->column_loss

References

Overcoming Isoadiantone solubility issues for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Isoadiantone in bioassays.

Troubleshooting Guide

Issue: My this compound solution is cloudy or shows visible precipitate after dilution in aqueous buffer.

This is a common issue for hydrophobic compounds like this compound. The low aqueous solubility causes the compound to "crash out" when the concentration of the organic solvent is rapidly decreased.[1][2]

Possible Solutions:

  • Optimize Final Solvent Concentration: The concentration of organic solvents like Dimethyl Sulfoxide (DMSO) should be kept to a minimum in the final assay medium.[3] Many cell lines can tolerate DMSO up to 1%, but cytotoxicity can occur at concentrations as low as 2%.[4] It is crucial to keep the solvent concentration consistent across all experimental conditions, including vehicle controls.[4]

  • Sequential Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration stock. This gradual decrease in solvent concentration can help maintain solubility.[5]

  • Use of Co-solvents: Some compounds are more soluble in a mixture of solvents.[6] Consider using ethanol or polyethylene glycol (PEG) in combination with DMSO, but always verify the final solvent's compatibility with your specific assay.[1]

  • Sonication: Applying ultrasonic energy can help break down agglomerates and improve dissolution.[5] However, be mindful of potential heat generation and the thermal stability of this compound.

  • Visual Inspection: Always visually inspect your diluted compound in the final assay buffer for any signs of precipitation or cloudiness before adding it to your assay.[7][8]

Issue: I am observing high variability and poor reproducibility in my bioassay results.

Inconsistent data is often a direct result of poor compound solubility, which leads to unpredictable concentrations in the assay wells and inaccurate structure-activity relationships (SAR).[5][7]

Possible Solutions:

  • Confirm Compound Solubility: Perform a preliminary kinetic solubility test in your specific assay buffer to determine the maximum soluble concentration under your experimental conditions.[2]

  • Centrifuge Assay Plates: If you suspect micro-precipitates are interfering with your readings (e.g., in absorbance or fluorescence-based assays), centrifuging the plate briefly before reading can pellet the insoluble material.[7]

  • Employ Solubilizing Excipients: Advanced formulation strategies can significantly improve aqueous solubility. The use of cyclodextrins is a well-established method.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare an initial stock solution of this compound?

A1: High-purity, anhydrous DMSO is the most common starting solvent for preparing high-concentration stock solutions of hydrophobic compounds for bioassays.[1][2] For storage, powder forms of this compound should be kept at -20°C for up to three years, while solutions in solvent should be stored at -80°C for up to one year.[11]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO should ideally be kept below 1%.[4] Some studies report cytotoxic effects on cell lines like HeLa at concentrations above 2%.[4] It is critical to determine the tolerance of your specific cell line to the solvent and to use the same final solvent concentration in all wells, including controls.

Q3: My compound still precipitates even with optimized DMSO concentrations. What is a more advanced technique I can try?

A3: Inclusion complexation with cyclodextrins is a highly effective method for increasing the aqueous solubility of hydrophobic molecules.[9][12] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate the drug molecule, effectively increasing its solubility in water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative with improved solubility over natural β-cyclodextrin.[13]

Q4: How should I store my this compound stock solutions to prevent precipitation over time?

A4: To maintain the integrity of your stock solution, it is highly recommended to aliquot it into smaller, single-use volumes and store them at -80°C.[11] This practice prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[7]

Data Presentation

Table 1: Properties of Common Solvents for Bioassays

SolventDensity (g/cm³)Boiling Point (°C)Bioassay Considerations
DMSO 1.100189Broad solvency. Can be cytotoxic at >1-2%. May affect cell differentiation and enzyme activity.[4]
Ethanol 0.78978.37Often used as a co-solvent. Can have immunosuppressive effects. Viability of HeLa cells is compromised at concentrations of 5% and above.[4]
PEG 3350 ~1.09~260A polymer co-solvent that can improve solubility and protein stability in some assays.[1]

Data sourced from various chemical property databases.

Table 2: Comparison of Advanced Solubilization Methods

MethodPrincipleAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin's hydrophobic core.[12]Significant increase in aqueous solubility and bioavailability.[9][10]Requires optimization of drug-to-cyclodextrin ratio. May alter drug-target binding kinetics.[14]
Nanoparticle Formulation Encapsulation of the drug into polymeric nanoparticles or solid lipid nanoparticles.[15][16]Increases surface area, absorption, and bioavailability.[17][18]Requires specialized formulation and characterization techniques.[15][18]
pH Adjustment Protonation or deprotonation of an ionizable compound to increase its charge and aqueous solubility.[6][19]Simple and effective for ionizable compounds.Not applicable to neutral compounds like this compound. The required pH may not be compatible with the bioassay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Briefly vortex and sonicate if necessary to ensure complete dissolution.

  • Create Intermediate Dilutions: Prepare a set of intermediate dilutions from the high-concentration stock using 100% DMSO.

  • Prepare Final Working Solution: Perform the final dilution step by adding a small volume of the appropriate intermediate stock to your pre-warmed assay buffer. Add the stock solution directly into the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Verify Final Concentration: Ensure the final DMSO concentration in your assay is at a non-toxic level (e.g., ≤0.5%).

  • Visual Check: Visually inspect the final working solution for any signs of precipitation before use.[7]

Protocol 2: Improving this compound Solubility with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-cyclodextrin in your assay buffer. The concentration will need to be optimized, but a starting point is often a 5-10 fold molar excess relative to the final this compound concentration.

  • Prepare this compound Stock: Create a concentrated stock of this compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol).

  • Complexation: Slowly add the this compound stock solution dropwise to the vigorously vortexing HP-β-cyclodextrin solution.[7]

  • Equilibration: Allow the mixture to equilibrate. This can be done by rotating or shaking the solution at room temperature for a period of 1 to 24 hours. The optimal time should be determined empirically for your specific compound.

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound or aggregates.[7]

  • Use Supernatant: Carefully collect the clear supernatant, which contains the solubilized this compound-cyclodextrin complex, for your bioassay.

Visualizations

G cluster_workflow Workflow for Preparing this compound Working Solutions start Start: Prepare high concentration stock in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute check Precipitation or cloudiness observed? dilute->check success Proceed with Bioassay check->success No troubleshoot Troubleshoot: - Decrease final concentration - Use serial dilution - Try advanced method (e.g., Cyclodextrin) check->troubleshoot Yes no No yes Yes troubleshoot->dilute G cluster_logic Troubleshooting Logic for High Assay Variability problem Problem: High Variability in Assay Results cause Likely Cause: Inconsistent compound concentration due to micro-precipitation problem->cause solution1 Solution 1: Visually inspect wells for cloudiness cause->solution1 solution2 Solution 2: Centrifuge plate before reading to pellet precipitate cause->solution2 solution3 Solution 3: Perform kinetic solubility assay in buffer cause->solution3 outcome Outcome: Improved Data Reproducibility solution1->outcome solution2->outcome solution3->outcome G cluster_pathway Example Signaling Pathway: Nrf2/HO-1 Antioxidant Response cluster_nuc iso This compound (Triterpenoid) keap1 Keap1 iso->keap1 may inhibit stress Oxidative Stress (e.g., ROS) stress->keap1 induces conformational change nrf2 Nrf2 keap1->nrf2 binds & sequesters ub Ubiquitination & Degradation keap1->ub nrf2->ub targeted for nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are binds to ho1 Gene Expression (e.g., HO-1) are->ho1 protection Cellular Protection ho1->protection

References

Technical Support Center: Optimizing HPLC Separation of Isoadiantone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of isoadiantone isomers. This compound, a pentacyclic triterpenoid ketone, presents unique challenges in chromatographic separation due to its complex stereochemistry. This guide offers practical solutions to common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound is a naturally occurring pentacyclic triterpenoid ketone with the chemical formula C₂₉H₄₈O.[1] It is classified as a neogammacerane-type triterpenoid and has been isolated from plants such as Adiantum capillus-veneris.[2][3] Its systematic name is (21β)-30-Nor-A'-neogammaceran-22-one, which indicates a specific three-dimensional arrangement at the 21st carbon atom.[1] Due to its complex ring structure, this compound can exist as multiple stereoisomers, including enantiomers and diastereomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. The separation of these closely related isomers is a significant analytical challenge.

Q2: What is a good starting point for an HPLC method to separate this compound isomers?

A2: A good starting point for separating triterpenoid isomers like this compound is a reversed-phase HPLC method. Based on literature for triterpenoids from Adiantum capillus-veneris, a C18 column is a suitable initial choice for the stationary phase.[4] For the mobile phase, a mixture of acetonitrile and chloroform has been used.[4] A gradient elution, starting with a lower concentration of the stronger organic solvent and gradually increasing, is often effective in resolving complex mixtures of isomers.

Q3: My this compound isomer peaks are not separating well (poor resolution). What should I do?

A3: Poor resolution of isomers is a common issue. Here are several parameters you can adjust to improve separation:

  • Mobile Phase Composition: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact selectivity. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the elution order and improve resolution.

  • Stationary Phase Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase. A C30 column can offer enhanced shape selectivity for structurally similar triterpenoids. For ketosteroid isomers, biphenyl phases have also shown excellent resolving power.[4]

  • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and promoting greater interaction with the stationary phase. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.

  • Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the isomers to interact with the stationary phase, though this will increase the analysis time.

  • pH of the Mobile Phase: Although this compound is a neutral compound, adjusting the pH with a small amount of acid (e.g., formic acid or acetic acid) can sometimes improve peak shape and resolution, especially if there are ionizable impurities present.

Q4: I am observing peak tailing with my this compound peaks. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Active sites on the silica backbone of the column can cause unwanted interactions. Adding a small amount of a competitive base (like triethylamine) to the mobile phase or using a column with end-capping can mitigate this.

  • Column Contamination or Degradation: If the column is old or has been used with harsh conditions, it may need to be flushed, regenerated, or replaced.

  • Inappropriate Mobile Phase pH: For some compounds, an incorrect mobile phase pH can lead to poor peak shape. While less common for neutral compounds, it's a factor to consider.

Q5: How can I confirm the identity of the separated this compound isomers?

A5: Mass spectrometry (MS) coupled with HPLC (LC-MS) is the most powerful technique for identifying isomers. While isomers have the same mass-to-charge ratio (m/z), their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ, aiding in their identification. For definitive structural elucidation, especially for stereoisomers, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are required, often after preparative HPLC isolation of the individual isomers.

Troubleshooting Guides

Poor Resolution of Isomers

This guide provides a systematic approach to troubleshooting poor resolution between this compound isomer peaks.

Poor_Resolution_Troubleshooting start Poor Resolution of this compound Isomers mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase No Improvement end_good Resolution Improved mobile_phase->end_good Improved temp_flow Adjust Temperature and Flow Rate stationary_phase->temp_flow No Improvement stationary_phase->end_good Improved chiral_sep Consider Chiral Separation temp_flow->chiral_sep No Improvement temp_flow->end_good Improved chiral_sep->end_good Improved end_bad Resolution Still Poor chiral_sep->end_bad No Improvement

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Peak Tailing Issues

This workflow outlines steps to diagnose and resolve peak tailing for this compound analysis.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_concentration Reduce Sample Concentration start->check_concentration check_column Evaluate Column Health check_concentration->check_column No Improvement end_good Peak Shape Improved check_concentration->end_good Improved mobile_phase_mod Modify Mobile Phase check_column->mobile_phase_mod Column is OK end_bad Tailing Persists check_column->end_bad Column is Degraded mobile_phase_mod->end_good Improved mobile_phase_mod->end_bad No Improvement

Caption: A systematic approach to addressing peak tailing.

Experimental Protocols

Starting Protocol for this compound Isomer Separation

This protocol provides a baseline method for the separation of this compound isomers. Optimization will likely be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (if no chromophore, consider MS or derivatization)

Sample Preparation:

  • Extract this compound from its source matrix using an appropriate solvent (e.g., methanol, ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol for Chiral Separation of this compound Enantiomers

If enantiomeric separation is required, a chiral stationary phase (CSP) is necessary.

Instrumentation:

  • HPLC system as described above.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) - Normal Phase
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm or MS

Note: Chiral separations are highly specific to the analyte and the chiral stationary phase. Screening of different chiral columns and mobile phases is often necessary to achieve separation.

Data Presentation

Impact of HPLC Parameters on Isomer Resolution

The following table summarizes the likely effect of adjusting various HPLC parameters on the resolution of this compound isomers. The actual impact can be method-dependent and should be verified experimentally.

ParameterChangeExpected Impact on ResolutionRationale
Mobile Phase Strength Decrease % OrganicPotential IncreaseIncreases retention, allowing more time for separation.
Stationary Phase C18 → C30 or BiphenylPotential IncreaseOffers different selectivity based on shape and pi-pi interactions.
Column Length IncreaseIncreaseIncreases the number of theoretical plates.
Particle Size DecreaseIncreaseImproves peak efficiency.
Flow Rate DecreasePotential IncreaseAllows for better mass transfer and more theoretical plates.
Temperature DecreaseVariableCan improve selectivity but may decrease efficiency.

Concluding Remarks

The successful separation of this compound isomers by HPLC requires a systematic approach to method development and troubleshooting. By carefully considering the principles of chromatography and the specific chemical nature of these triterpenoid isomers, researchers can develop robust and reliable analytical methods. This guide serves as a foundational resource to aid in achieving optimal separation performance.

References

Troubleshooting Isoadiantone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoadiantone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Instability of terpenoids like this compound in solution can be attributed to several factors. These include:

  • Solvent Choice: The polarity and pH of the solvent can significantly impact stability.

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Light Exposure: Many organic molecules, including terpenoids, are sensitive to light and can undergo photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation.[1]

  • pH: Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1][2]

  • Contaminants: Impurities in the solvent or on the glassware can act as catalysts for degradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored at -80°C.[3] Under these conditions, the solution is expected to be stable for up to one year.[3] For powdered this compound, storage at -20°C is recommended, with a shelf life of up to three years.[3] It is also advisable to protect the solution from light.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitates. However, degradation can also occur without any visible changes. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[4]

Q4: Which solvents are recommended for dissolving this compound?

Troubleshooting Guides

Problem: HPLC analysis shows multiple peaks, suggesting my this compound sample is impure or has degraded.

Solution Workflow:

This workflow will guide you through the steps to identify the source of the instability.

G start Start: Multiple peaks observed in HPLC check_standard Analyze a fresh, solid standard of this compound start->check_standard standard_ok Standard is a single peak? check_standard->standard_ok degradation_issue Instability in solution is likely standard_ok->degradation_issue Yes purity_issue Initial solid material may be impure. Contact supplier. standard_ok->purity_issue No investigate_solution Investigate solution parameters: - Solvent - Temperature - Light exposure - pH degradation_issue->investigate_solution modify_protocol Modify experimental protocol: - Use fresh, high-purity solvent - Store at -80°C, protected from light - Prepare solutions fresh before use investigate_solution->modify_protocol reanalyze Re-analyze the freshly prepared solution by HPLC modify_protocol->reanalyze issue_resolved Issue Resolved: Single peak observed reanalyze->issue_resolved

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

Data Presentation

Table 1: Stability of this compound in Different Solvents (Hypothetical Data)

This table provides a template for researchers to record their own experimental data when assessing the stability of this compound under various conditions.

Solvent SystemTemperature (°C)Duration (days)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Observations
DMSO25710009505.0No visible change
DMSO4710009950.5No visible change
Ethanol257100085015.0Slight yellowing
50% Acetonitrile/Water2511007030.0Precipitate formed

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC-UV

Objective: To determine the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile, Methanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL) with the same solvent.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system.

  • Incubation: Store the remaining working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), inject an aliquot of the stored working solution into the HPLC system.

  • Data Analysis: For each time point, determine the peak area of the this compound peak. Calculate the percentage of this compound remaining compared to the initial (Time 0) analysis. The percentage degradation can be calculated as: ((Area_initial - Area_time_x) / Area_initial) * 100.[4]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare this compound Solutions: Prepare several aliquots of this compound solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Degradation: To one aliquot, add 1N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.

  • Basic Degradation: To another aliquot, add 1N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Heat an aliquot of the solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose an aliquot to UV light.

  • Analysis: Analyze all treated samples, along with an untreated control, by HPLC or LC-MS to identify and quantify any degradation products.[4][6][7]

Signaling Pathways and Logical Relationships

Hypothetical Degradation Pathway for a Terpenoid

This diagram illustrates a potential degradation pathway for a terpenoid compound like this compound, involving oxidation and hydrolysis.

G This compound This compound (Parent Compound) Oxidized_Product Oxidized Product (e.g., Epoxide, Hydroxylated derivative) This compound->Oxidized_Product Oxidation (O2, light) Hydrolyzed_Product Hydrolyzed Product (e.g., Ring Opening) This compound->Hydrolyzed_Product Hydrolysis (Acid/Base) Further_Degradation Further Degradation Products Oxidized_Product->Further_Degradation Hydrolyzed_Product->Further_Degradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Isoadiantone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of their Isoadiantone samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound samples extracted from natural sources?

A1: Crude extracts containing this compound, a triterpenoid ketone, are often complex mixtures. Common impurities can include:

  • Other Triterpenoids: Isomers and structurally related triterpenoids are very common impurities that can be challenging to separate due to similar polarities.

  • Sterols: Plant sterols (phytosterols) often co-extract with triterpenoids.

  • Fatty Acids and their Esters: These non-polar compounds are frequently present in crude plant extracts.

  • Pigments: Chlorophylls and carotenoids can be present, especially in extracts from leaves.

  • Waxes: High molecular weight esters and alkanes can also be co-extracted.

  • Saponins: Glycosylated triterpenoids may be present, which have significantly different polarity.

Q2: My this compound sample is an oil and won't crystallize. What should I do?

A2: Oiling out during recrystallization is a common problem. Here are a few troubleshooting steps:

  • Solvent System: The solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[1] Try a different solvent or a two-solvent system. For ketones, mixtures like n-hexane/acetone or n-hexane/ethyl acetate can be effective.

  • Purity: The sample may be too impure to crystallize. Consider performing a preliminary purification step, such as flash column chromatography, to remove a significant portion of the impurities.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.

Q3: I am seeing multiple spots close together on my TLC plate. How can I improve the separation?

A3: Poor separation on TLC indicates that the chosen mobile phase is not optimal for resolving this compound from its impurities.

  • Adjust Solvent Polarity: If the spots are clustered near the solvent front, the mobile phase is too polar. If they are near the baseline, it is not polar enough. Adjust the ratio of your solvents accordingly.

  • Try a Different Solvent System: Sometimes, simply changing one of the solvents in your mobile phase can significantly alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane might improve the resolution.

  • Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as a reversed-phase (C18) plate.

  • 2D TLC: To determine if streaking or overlapping spots are due to decomposition on the silica gel, you can run a two-dimensional TLC.[2] Spot the sample in one corner, run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If new spots appear off the diagonal, it may indicate decomposition.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound is a ketone and a triterpenoid, several visualization methods can be used:

  • UV Light (254 nm): If this compound or its impurities are UV-active (e.g., contain conjugated systems), they will appear as dark spots on a fluorescent TLC plate.[3]

  • PMA (Phosphomolybdic Acid) Stain: This is a general stain for many organic compounds, especially alcohols, phenols, and many carbonyl compounds. It typically produces green or blue spots upon heating.[3]

  • Anisaldehyde-Sulfuric Acid Stain: This stain is particularly good for terpenes and steroids, often producing a range of colors (blue, violet, brown) upon heating, which can help differentiate between compounds.[1][4]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is specific for aldehydes and ketones, which will appear as yellow to orange spots.[5][6]

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for this compound.
Column overloading.Use a larger column or load less sample. A general rule is to load 1-10% of the silica gel weight.
Column not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Compound Stuck on Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the silica.Test the stability of your compound on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Tailing Peaks Interactions between the compound and the stationary phase.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound.
Column channeling.Repack the column carefully.
Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
Compound is very soluble in the chosen solvent, even at low temperatures.Choose a different solvent in which the compound is less soluble.
Presence of impurities inhibiting crystallization.Purify the sample further using chromatography before attempting recrystallization.
Oiling Out Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly.
Cooling is too rapid.Let the solution cool to room temperature undisturbed before placing it in an ice bath.
Inappropriate solvent.Experiment with different solvent systems. A two-solvent system can sometimes prevent oiling out.[7]
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals were filtered before crystallization was complete.Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration.
The compound has significant solubility in the cold solvent.Cool the filtration solvent in an ice bath before washing the crystals. Use a minimal amount of cold solvent for washing.

Data Presentation

The following table summarizes the purity of Friedelin, a triterpenoid ketone similar to this compound, achieved through different purification methods. This data can serve as a benchmark for the purification of this compound.

Purification MethodStarting MaterialPurity AchievedReference
RecrystallizationCrude Friedelin96%[8]
Column ChromatographyEthanolic extract of Azima tetracantha rootsIsolated pure compound[9]
RecrystallizationFriedelin-rich extract96%

Experimental Protocols

Protocol 1: Column Chromatography for this compound Purification

This protocol is a general guideline for the purification of this compound from a crude plant extract using silica gel column chromatography.

1. Preparation of the Crude Sample: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform). b. In a separate flask, add a small amount of silica gel to the dissolved extract to create a slurry. c. Evaporate the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better separation.

2. Column Packing: a. Choose a column of appropriate size. b. Pack the column with silica gel (70-230 mesh is common for flash chromatography) using a slurry method with the initial, non-polar eluent (e.g., n-hexane). c. Ensure the silica gel bed is well-compacted and free of air bubbles.

3. Loading the Sample: a. Carefully add the prepared dry-loaded sample to the top of the packed column. b. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution: a. Start eluting the column with a non-polar solvent (e.g., 100% n-hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner. The optimal solvent system should be determined beforehand by TLC analysis. c. Collect fractions of the eluate in test tubes or vials.

5. Analysis of Fractions: a. Monitor the separation by spotting the collected fractions on TLC plates and visualizing them. b. Combine the fractions that contain pure this compound.

6. Isolation of Pure this compound: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a method for purifying this compound by recrystallization. The choice of solvent is critical and may require some preliminary solubility tests.

1. Solvent Selection: a. Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. b. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Common solvent systems for triterpenoid ketones include ethanol, acetone, ethyl acetate, and mixtures such as n-hexane/ethyl acetate or toluene/ethyl acetate.[8]

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

3. Hot Filtration (Optional): a. If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

6. Drying: a. Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Fraction Monitoring hplc HPLC Purity Check recrystallization->hplc Final Purity Assessment tlc->column_chromatography pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity of this compound check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Poor Resolution streaking Streaking or Tailing check_tlc->streaking Poor Peak Shape single_spot Single Major Spot check_tlc->single_spot Good Initial Purity optimize_cc Optimize Column Chromatography multiple_spots->optimize_cc Adjust Mobile Phase streaking->optimize_cc Add Mobile Phase Modifier check_stability Check Compound Stability streaking->check_stability Possible Decomposition optimize_recryst Optimize Recrystallization single_spot->optimize_recryst Remove Minor Impurities

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Isoadiantone Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Isoadiantone to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a hopane triterpenoid. Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. The structure of this compound features a pentacyclic triterpene framework with a ketone functional group.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

Based on the general stability of terpenoids, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Oxygen: As a terpenoid, this compound is susceptible to oxidation, which can alter its chemical structure and purity.

  • Humidity: Moisture in the storage environment can lead to hydrolytic degradation, especially in the presence of acidic or basic impurities.[2]

Q3: What are the visual or physical signs of this compound degradation?

While subtle chemical changes may not be visible, you might observe the following signs of significant degradation:

  • Change in color or appearance of the solid material.

  • Development of an unusual odor.

  • Changes in solubility.

  • Altered chromatographic profile (e.g., new peaks, reduced main peak) when analyzed by techniques like HPLC or GC.

Q4: How can I monitor the stability of my this compound sample?

Regularly assessing the purity of your stored this compound is crucial. Stability-indicating analytical methods are recommended for this purpose. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common and effective technique to monitor for the appearance of degradation products and a decrease in the main compound's peak area.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage of this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in my analytical chromatogram. This indicates the presence of impurities, which could be degradation products.1. Review Storage Conditions: Ensure the sample has been stored according to the recommended guidelines (see table below).2. Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) can be insightful.[3][4][5]3. Re-purify the Sample: If degradation is confirmed, re-purification by a suitable method like column chromatography may be necessary.
The sample has changed color. This is a strong indicator of chemical degradation, likely due to oxidation or photodegradation.1. Discard the Sample: A visible change in color suggests significant degradation, and the sample may no longer be suitable for use.2. Implement Preventative Measures: For future storage, strictly adhere to the use of amber vials and an inert atmosphere.
Reduced potency or activity in my experiments. The concentration of the active this compound may have decreased due to degradation.1. Quantify the Purity: Use a validated analytical method to determine the current purity of your sample.2. Adjust Concentrations: If the purity is known, you may be able to adjust the amount of material used in your experiments to compensate for the degradation. However, be aware that degradation products could interfere with your results.3. Obtain a Fresh Sample: For critical experiments, it is always best to use a fresh, high-purity sample of this compound.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen from the container.
Light Amber Glass Vial or Light-Protected ContainerProtects the compound from photodegradation caused by UV and visible light.[1]
Container Tightly Sealed, High-Quality Glass VialPrevents exposure to moisture and atmospheric contaminants.
Form Solid (Lyophilized Powder if applicable)Storing as a solid is generally more stable than in solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to monitor the stability of this compound.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • HPLC system with a C18 column and a PDA or MS detector

Methodology:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 90:10, 80:20, 70:30 v/v) with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).

  • Chromatographic Conditions (Initial):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: PDA at a wavelength determined by UV-Vis scan of this compound (e.g., 210 nm)

    • Column Temperature: 30°C

  • Optimization: Inject the this compound working solution and a stressed sample (from a forced degradation study) to evaluate the separation. Adjust the mobile phase composition and gradient to achieve good resolution between the parent peak and any degradation peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to understand its degradation pathways and to generate degradation products for analytical method development.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for a specified time.

  • Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method to observe the formation of degradation products.

Visualizations

degradation_pathway cluster_conditions Degradation Triggers This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Temperature Heat Temperature->this compound Thermal Decomposition Light Light Light->this compound Photodegradation Oxygen Oxygen Oxygen->this compound Oxidation Humidity Humidity/pH Humidity->this compound Hydrolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_storage Storage cluster_monitoring Stability Monitoring cluster_evaluation Data Evaluation cluster_action Action Store Store this compound (-20°C, Inert Gas, Dark) Sample Take Aliquot Store->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Evaluate Evaluate Chromatogram Analyze->Evaluate Decision Degradation Observed? Evaluate->Decision Continue Continue Use Decision->Continue No Troubleshoot Troubleshoot Storage & Re-evaluate Decision->Troubleshoot Yes Troubleshoot->Store

Caption: Workflow for the storage and stability monitoring of this compound.

troubleshooting_tree cluster_check1 Initial Checks cluster_cause Identify Cause cluster_solution Solution Start Suspected Degradation Check_Appearance Visual Change? Start->Check_Appearance Check_Purity Purity Drop in HPLC? Check_Appearance->Check_Purity No Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Check_Appearance->Review_Storage Yes Check_Purity->Review_Storage Yes Discard Discard & Re-order Check_Purity->Discard No, but activity is low Repurify Re-purify if possible Review_Storage->Repurify Optimize_Storage Optimize Future Storage Review_Storage->Optimize_Storage Repurify->Optimize_Storage Optimize_Storage->Discard If degradation persists

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Isoadiantone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Isoadiantone using reverse-phase High-Performance Liquid Chromatography (HPLC). This guide provides detailed answers to common problems, focusing on the prevalent issue of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is longer than the leading edge.[1][2][3] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[3] This distortion is problematic as it can reduce the resolution between adjacent peaks, decrease the accuracy and precision of peak integration and quantification, and lower the overall sensitivity of the analysis.[3][4]

Q2: I am observing peak tailing specifically for this compound. What are the likely chemical causes?

This compound is a neutral triterpenoid.[5] For relatively neutral and hydrophobic compounds, peak tailing in reverse-phase HPLC is often caused by secondary interactions with the stationary phase.[2][3] The most common cause is the interaction between the analyte and active, unreacted silanol groups (Si-OH) on the surface of the silica-based column packing material.[4][6][7] Even though this compound is not a basic compound, which typically exhibits strong interactions with acidic silanols, some level of polar interaction can still occur, leading to this issue.[2]

Q3: Can my HPLC system itself cause peak tailing for all compounds, including this compound?

Yes, if all peaks in your chromatogram are tailing, the issue might be related to the HPLC system rather than specific chemical interactions.[8] Potential system-related causes include:

  • Extra-column volume (dead volume): Excessive volume in the tubing, fittings, or connections between the injector, column, and detector can cause peaks to broaden and tail. This effect is often more pronounced for early-eluting peaks.[1][3][7][9]

  • Column damage: A void at the column inlet or a damaged column bed can disrupt the flow path, leading to distorted peak shapes.[4][7][8]

  • Blocked column frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing poor peak shape.[2]

Troubleshooting Guide

Issue: Asymmetrical Peak Shape for this compound

Q4: My this compound peak is tailing. Where should I start my investigation?

A systematic approach is crucial. First, determine if the tailing is specific to the this compound peak or if all peaks are affected.

  • If only the this compound peak (or a few peaks) are tailing: The issue is likely chemical in nature (analyte-column interaction).

  • If all peaks are tailing: The problem is likely mechanical or system-related (e.g., dead volume, column void).[8][9]

The following workflow provides a step-by-step diagnostic process.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks chemical_issue Likely Chemical Issue: Secondary Interactions check_all_peaks->chemical_issue No system_issue Likely System/Mechanical Issue check_all_peaks->system_issue Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid to lower pH to ~3) chemical_issue->adjust_ph use_additive Use Mobile Phase Additive (e.g., low conc. of Triethylamine) adjust_ph->use_additive change_column Use a Different Column (e.g., End-capped, Type B Silica, or Hybrid) use_additive->change_column check_overload Check for Column Overload (Inject a diluted sample) change_column->check_overload check_fittings Check and Adjust Fittings (Minimize tubing length/diameter) system_issue->check_fittings inspect_column Inspect Column (Check for voids, replace frit) check_fittings->inspect_column flush_column Flush/Wash Column inspect_column->flush_column replace_column Replace Column flush_column->replace_column

Fig 1. Troubleshooting workflow for peak tailing.
Mobile Phase and Column Chemistry

Q5: How can I modify my mobile phase to reduce tailing for this compound?

Since secondary interactions with acidic silanol groups are a primary cause of tailing, modifying the mobile phase to suppress these interactions is highly effective.

  • Lower the pH: By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), you can lower the mobile phase pH to around 2.5-3.0. At this low pH, the residual silanol groups are protonated (not ionized), which minimizes their ability to interact with the analyte.[4][9][10]

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to >20 mM) can help mask the residual silanol sites and improve peak shape. Note that high buffer concentrations can cause precipitation in high organic content and may not be suitable for LC-MS.[4][9]

  • Use a Competing Base: Adding a small concentration of a basic compound like triethylamine (TEA) (e.g., 0.05 M) can be effective.[4] The TEA will preferentially interact with the active silanol sites, preventing this compound from doing so.[6] However, modern, high-purity columns often make this unnecessary.[9]

Q6: What type of HPLC column is best to prevent peak tailing for compounds like this compound?

The choice of column is critical. To minimize silanol interactions, consider the following:

  • End-capped Columns: These columns have been chemically treated to reduce the number of free silanol groups on the silica surface.[1][2]

  • Type B or Hybrid Silica Columns: Modern columns are often made with high-purity, "Type B" silica, which has fewer acidic silanol groups and metal contaminants. Hybrid silica-organic particles also show reduced silanol activity and improved pH stability.[4][6]

  • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which can help shield the analyte from residual silanols.[1]

System and Method Parameters

Q7: I've optimized the chemistry, but tailing persists. What instrumental factors should I check?

If chemical optimization doesn't solve the problem, investigate the physical aspects of your HPLC system.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][7] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase.[7][11] Dissolving this compound in a very strong solvent (e.g., 100% acetonitrile when the mobile phase is 70% acetonitrile) can cause peak distortion.

  • Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").[1] Check all fittings to ensure they are properly seated and not creating dead volume.[11]

  • Column Contamination: If the column has been used for many injections, especially with poorly cleaned samples, the inlet can become contaminated.[7][12] This can be resolved by flushing the column or, in some cases, by back-flushing.

Data Presentation: Quantitative Recommendations

Table 1: Recommended Mobile Phase Additives to Reduce Peak Tailing
AdditiveTypical ConcentrationMechanism of ActionCompatibility Notes
Formic Acid 0.05 - 0.1% (v/v)Lowers mobile phase pH to protonate silanol groups, reducing secondary interactions.[9]Excellent for LC-MS.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Acts as an ion-pairing agent and lowers pH.Can cause ion suppression in LC-MS.
Ammonium Formate/Acetate 5 - 10 mMActs as a buffer to control pH and can help mask silanol activity.[9]Good for LC-MS.
Triethylamine (TEA) 0.05 M (~0.7% v/v)Acts as a competing base, binding to active silanol sites.[4][6]Not suitable for LC-MS; strong UV absorbance.
Table 2: General Column Washing Protocol
StepSolventDuration (Column Volumes)Purpose
1HPLC-Grade Water20Remove buffers and salts.[3]
2Isopropanol20Remove strongly non-polar contaminants.[3]
3Methanol10-15Intermediate flush.
4Acetonitrile10-15Final flush.
5Mobile Phase10-15Re-equilibrate the column for analysis.[3]

Note: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell.[3] Check your column's user manual for specific solvent and pH limitations.

Experimental Protocols

Protocol: Baseline Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for developing a robust analytical method for this compound.

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 70% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 70% B over 1 minute.

    • Equilibrate at 70% B for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV may be required).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard or sample in a 70:30 mixture of Acetonitrile:Water to match the initial mobile phase conditions. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Enhancing the Resolution of Isoadiantone in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Isoadiantone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound in reverse-phase HPLC?

The resolution of this compound in reverse-phase HPLC is primarily influenced by the mobile phase composition (the ratio of organic solvent to water), the type of stationary phase (e.g., C18, C30, Phenyl-Hexyl), column temperature, and mobile phase flow rate.[1][2][3][4][5][6] The pH of the mobile phase can also play a role if there are ionizable impurities or if working with certain types of columns.[3][6]

Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes?

Poor peak shape is often caused by column overloading, where too much sample is injected, or issues with the column itself, such as degradation of the stationary phase or improper packing.[1][2] It can also result from a mismatch between the sample solvent and the mobile phase.[3] For instance, dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?

To resolve co-eluting peaks, you can try several strategies:

  • Adjust the mobile phase composition: A slight change in the organic solvent percentage or switching to a different organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[2][7]

  • Change the stationary phase: A column with a different chemistry may provide a different selectivity for this compound and the impurity.[7][8]

  • Optimize the temperature: Lowering or raising the temperature can affect the selectivity of the separation.[4][5][7]

  • Modify the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[1][5]

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

As this compound is a type of terpene, Gas Chromatography (GC) could be a viable technique, particularly if derivatization is employed to increase its volatility and thermal stability.[9] However, without specific data on its thermal stability, initial method development should be approached with care to avoid degradation in the injector or column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Low Resolution Between this compound and an Isomeric Impurity
Potential Cause Troubleshooting Step Expected Outcome
Inadequate stationary phase selectivitySwitch to a column with a different chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or a C30 column).Enhanced resolution due to different interaction mechanisms between the analytes and the stationary phase.
Suboptimal mobile phase compositionPerform a gradient optimization, varying the initial and final organic solvent percentages and the gradient slope.[10]Improved separation by finding the ideal mobile phase strength to separate the two compounds.
Insufficient column efficiencyDecrease the particle size of the stationary phase (e.g., move from a 5 µm to a 3.5 µm or sub-2 µm column).[7]Sharper peaks and increased resolution. Note that this will increase backpressure.
Inappropriate temperatureEvaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C).[4][5]A change in temperature can alter the selectivity and potentially resolve the peaks.
Issue 2: Peak Tailing of the this compound Peak
Potential Cause Troubleshooting Step Expected Outcome
Column OverloadReduce the injection volume or dilute the sample.[1][2]A more symmetrical peak shape.
Secondary interactions with the stationary phaseAdd a small amount of a competing agent to the mobile phase, such as a buffer or an ion-pairing agent, if applicable.Reduced tailing by masking active sites on the stationary phase.
Column ContaminationFlush the column with a strong solvent to remove any adsorbed impurities.[2]Improved peak shape and column performance.
Mismatch between sample solvent and mobile phaseEnsure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3]Prevention of peak distortion at the beginning of the chromatogram.

Experimental Protocols

The following are hypothetical but detailed experimental protocols for enhancing the resolution of this compound.

Protocol 1: Reverse-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from a closely eluting impurity.

  • Initial Column and Mobile Phase Screening:

    • Columns:

      • C18, 4.6 x 150 mm, 3.5 µm

      • Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50-95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Gradient Optimization:

    • Based on the initial screening, select the column that provides the best initial separation.

    • Modify the gradient slope to improve resolution. For example, if the peaks elute late, start with a higher initial percentage of mobile phase B. If they elute too early and are close together, use a shallower gradient.

  • Temperature Optimization:

    • Using the optimized gradient, run the separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see if selectivity can be further improved.

Protocol 2: UPLC Method for High-Resolution Separation

For challenging separations, Ultra-Performance Liquid Chromatography (UPLC) can provide significantly better resolution due to the use of sub-2 µm particles.[11]

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60-85% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 35°C

  • Injection Volume: 1 µL

  • Detection: UV at 210 nm

Quantitative Data Summary

The following tables present hypothetical data from the method development experiments described above.

Table 1: Comparison of HPLC Columns for this compound Resolution

ColumnRetention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
C18, 4.6 x 150 mm, 3.5 µm10.210.51.2
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm9.810.31.8

Table 2: Effect of Temperature on Resolution (Phenyl-Hexyl Column)

Temperature (°C)Retention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
2510.110.61.6
309.810.31.8
359.59.91.5

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method development.

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeakShape Assess Peak Shape Start->CheckPeakShape TailingFronting Peak Tailing or Fronting? CheckPeakShape->TailingFronting Symmetrical CheckPeakShape->TailingFronting Asymmetrical CoElution Co-elution of Peaks? TailingFronting->CoElution No ReduceLoading Reduce Injection Volume/ Dilute Sample TailingFronting->ReduceLoading Yes OptimizeMobilePhase Adjust Mobile Phase Composition CoElution->OptimizeMobilePhase Yes CheckSolvent Match Sample Solvent to Mobile Phase ReduceLoading->CheckSolvent End Resolution Improved CheckSolvent->End ChangeColumn Change Stationary Phase OptimizeMobilePhase->ChangeColumn OptimizeTemp Optimize Temperature ChangeColumn->OptimizeTemp OptimizeTemp->End

Caption: Troubleshooting workflow for poor chromatographic resolution.

MethodDevelopmentWorkflow Start Define Separation Goal ColumnScreening Screen Different Column Chemistries Start->ColumnScreening SelectBestColumn Select Column with Best Initial Selectivity ColumnScreening->SelectBestColumn GradientOptimization Optimize Mobile Phase Gradient SelectBestColumn->GradientOptimization Column Selected TempOptimization Optimize Column Temperature GradientOptimization->TempOptimization FlowRateOptimization Fine-tune Flow Rate TempOptimization->FlowRateOptimization FinalMethod Final Validated Method FlowRateOptimization->FinalMethod

Caption: Systematic workflow for HPLC method development.

References

Minimizing matrix effects in Isoadiantone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Isoadiantone, a triterpenoid compound. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for analysis.

Troubleshooting Guide

Matrix effects, arising from co-eluting endogenous components in a sample, can significantly impact the accuracy and precision of this compound quantification by suppressing or enhancing the analyte's signal. This guide outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column Overload: Injecting too high a concentration of this compound. - Column Contamination: Buildup of matrix components on the analytical column. - Inappropriate Mobile Phase: pH or solvent composition not optimal for this compound's chemical properties. - Secondary Interactions: Analyte interaction with active sites on the stationary phase.- Dilute the sample or reduce the injection volume. - Implement a column wash step between injections or use a guard column. - Optimize the mobile phase pH and organic solvent gradient. - Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
High Variability in Results (Poor Precision) - Inconsistent Sample Preparation: Variation in extraction efficiency or matrix component removal. - Matrix Effects: Differential ion suppression or enhancement across samples. - Instrument Instability: Fluctuations in LC pressure or MS source conditions.- Standardize the sample preparation protocol. Use of an internal standard is highly recommended. - Evaluate and compensate for matrix effects using matrix-matched calibrants or a stable isotope-labeled internal standard. - Perform system suitability tests before each analytical run to ensure instrument performance.
Low Analyte Recovery - Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) is not optimal for this compound. - Analyte Degradation: this compound may be unstable under the extraction or storage conditions. - Strong Matrix Suppression: Significant signal suppression due to co-eluting interferences.- Optimize the extraction solvent, pH, and procedure. Test different SPE sorbents or LLE solvents. - Investigate analyte stability at different temperatures and pH values. Add stabilizers if necessary. - Improve sample cleanup to remove interfering matrix components. Optimize chromatographic separation to move this compound away from suppression zones.
High Background or Baseline Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - Carryover: Residual this compound or matrix components from previous injections. - Dirty Ion Source: Contamination of the mass spectrometer's ion source.- Use high-purity (LC-MS grade) solvents and reagents. - Optimize the autosampler wash procedure. - Clean the ion source according to the manufacturer's recommendations.
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate solvent mixing or degradation of mobile phase additives. - Column Degradation: Loss of stationary phase or changes in column chemistry over time. - Fluctuations in Column Temperature: Inconsistent heating or cooling of the column oven.- Prepare fresh mobile phase daily. - Replace the analytical column. - Ensure the column oven is functioning correctly and maintaining a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1] For triterpenoids like this compound, endogenous compounds such as phospholipids and other lipids in biological samples are common sources of matrix effects.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike .[3] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration.[3] The matrix effect (ME) can be calculated as follows:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

A qualitative assessment can be performed using post-column infusion , where a constant flow of this compound standard is introduced into the LC eluent after the analytical column while a blank matrix extract is injected. Any dip or rise in the baseline at the retention time of interfering compounds indicates regions of ion suppression or enhancement.

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-pronged approach is typically the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[4]

  • Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components can significantly reduce matrix effects.[5] This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects to the analyte, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior in the presence of matrix effects.

  • Employ Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects across all samples.[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Solvent): Spike a known concentration of this compound into the mobile phase or a clean solvent.

    • Set B (Matrix): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect using the formula provided in Q2.

Protocol 2: Sample Preparation of Plasma for Triterpenoid Analysis using LLE

This protocol is a general guideline for the extraction of triterpenoids from plasma and should be optimized for this compound.

  • To 50 µL of a plasma sample, add 10 µL of the internal standard solution.

  • Add 200 µL of 0.2% formic acid and vortex for 30 seconds.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 5 minutes.

  • Centrifuge at 15,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 80 µL of the mobile phase, vortex for 1 minute, and centrifuge at 15,000 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection Inject separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification Analyze review Data Review quantification->review troubleshooting_logic cluster_peak_issues Peak Shape Problems cluster_precision_issues Precision Problems cluster_recovery_issues Recovery Problems start Inaccurate Results? check_peak Check Peak Shape start->check_peak Yes check_precision Check Precision start->check_precision No peak_solution1 Optimize Chromatography check_peak->peak_solution1 peak_solution2 Check for Column Contamination check_peak->peak_solution2 peak_solution3 Adjust Sample Concentration check_peak->peak_solution3 check_recovery Check Recovery check_precision->check_recovery If precision is good precision_solution1 Standardize Sample Prep check_precision->precision_solution1 precision_solution2 Use Internal Standard check_precision->precision_solution2 precision_solution3 Assess Matrix Effects check_precision->precision_solution3 recovery_solution1 Optimize Extraction Method check_recovery->recovery_solution1 recovery_solution2 Improve Sample Cleanup check_recovery->recovery_solution2 recovery_solution3 Check Analyte Stability check_recovery->recovery_solution3

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Isoadiantone Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Isoadiantone, a sesquiterpene lactone, has garnered significant attention in oncological research for its demonstrated cytotoxic effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of its efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in several studies. These values highlight the compound's differential efficacy across different cancer types.

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation
PC-3 Prostate CancerVaries (0-60 µM tested)24[1]
DU145 Prostate CancerVaries (0-60 µM tested)24[1]
HCT116 Colorectal Cancer8.5148[2]
HCT116-OxR Oxaliplatin-Resistant Colorectal Cancer8.8448[2]
PANC-1 Pancreatic CancerNot explicitly stated, but apoptosis significantly increased at 20 and 40 µM24[3]
MCF-7 Breast CancerNot explicitly stated, but affects MAPK/NF-κB pathwayNot specified[4]
NCCIT Testicular CancerDose-dependent reduction in viabilityNot specified[4]
NTERA2 Testicular CancerDose-dependent reduction in viabilityNot specified[4]
HEC-1-B Endometrial CancerConcentration-dependent suppressionNot specified[5]

Key Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells per well and allow them to attach overnight in a complete growth medium.[1]

  • Treatment: Dissolve this compound in DMSO and dilute it with the appropriate medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 30, 40, 50, and 60 µM).[1] Incubate the cells with the this compound solutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.[1]

  • Staining: Resuspend the washed cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-30 minutes in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

Cell cycle analysis using flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the generation of a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by this compound in cancer cells.

G cluster_workflow Experimental Workflow for Assessing this compound's Cytotoxicity A Cancer Cell Culture B Treatment with this compound (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A typical experimental workflow for evaluating the cytotoxic effects of this compound.

G cluster_pathway Signaling Pathways Modulated by this compound cluster_ros ROS Generation cluster_akt_mtor AKT/mTOR Pathway cluster_mapk MAPK/JNK Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest IATL This compound ROS ↑ Reactive Oxygen Species (ROS) IATL->ROS AKT p-AKT IATL->AKT Bax ↑ Bax IATL->Bax Bcl2 ↓ Bcl-2 IATL->Bcl2 G0G1 G0/G1 Phase Arrest IATL->G0G1 JNK ↑ p-JNK ROS->JNK p38 ↑ p-p38 ROS->p38 mTOR p-mTOR AKT->mTOR P70S6K p-70S6K mTOR->P70S6K JNK->Bax Caspases ↑ Cleaved Caspases Bax->Caspases Bcl2->Caspases PARP ↑ Cleaved PARP Caspases->PARP

Caption: Key signaling pathways affected by this compound leading to cancer cell death.

Summary of Findings and Future Directions

The collective evidence strongly indicates that this compound exerts significant cytotoxic effects on a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as AKT/mTOR and MAPK/JNK, often mediated by an increase in reactive oxygen species (ROS).[2][3][4][8][9]

Notably, this compound has also shown efficacy in chemotherapy-resistant cancer cells, suggesting its potential as a standalone therapy or in combination with existing anticancer drugs to overcome resistance.[2] Further in-vivo studies are warranted to validate these in-vitro findings and to assess the therapeutic potential of this compound in a preclinical setting. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

Isoadiantone vs. Other Triterpenoids: A Comparative Cytotoxicity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of isoalantolactone, a representative sesquiterpene lactone, against other well-known triterpenoids. Due to the limited availability of specific research on isoadiantone, this guide will focus on the closely related and extensively studied compound, isoalantolactone. The information presented herein is based on available experimental data from various studies and is intended to serve as a resource for researchers in oncology and natural product-based drug discovery.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of isoalantolactone and other prominent triterpenoids against various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as exposure time and assay type.

TriterpenoidCell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
Isoalantolactone HuH7Liver Cancer9Not SpecifiedNot Specified
Hep-G2Liver Cancer71.212MTT
Hep-G2Liver Cancer53.424MTT
UM-SCC-10AHead and Neck Squamous Cell Carcinoma5024MTT[1]
UM-SCC-10AHead and Neck Squamous Cell Carcinoma2548MTT[1]
PANC-1, AsPC-1, BxPC-3Pancreatic Cancer20 (inhibitory concentration)Not SpecifiedNot Specified[2]
Betulinic Acid EPG85-257P (drug-sensitive)Gastric Carcinoma6.16Not SpecifiedNot Specified[3]
EPG85-257RNOV (drug-resistant)Gastric Carcinoma2.01Not SpecifiedNot Specified[3]
EPP85-181P (drug-sensitive)Pancreatic Carcinoma7.96Not SpecifiedNot Specified[3]
EPP85-181RDB (drug-resistant)Pancreatic Carcinoma3.13Not SpecifiedNot Specified[3]
B164A5Murine Melanoma18.8 - 20.772MTT[4]
Oleanolic Acid Various Cancer Cell LinesVarious-Not SpecifiedNot Specified[5]
Ursolic Acid Various Cancer Cell LinesVarious-Not SpecifiedNot Specified[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The cytotoxicity of the triterpenoids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3][4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., isoalantolactone, betulinic acid) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

The induction of apoptosis is a common mechanism of action for cytotoxic compounds and can be assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Signaling Pathways

Isoalantolactone-Induced Apoptotic Signaling Pathway

Isoalantolactone has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). This cascade of events leads to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of caspases, ultimately resulting in programmed cell death.

Isoalantolactone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Isoalantolactone Isoalantolactone ROS ROS Isoalantolactone->ROS Induces JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Bax Bax (Pro-apoptotic) Upregulation JNK_p38->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation JNK_p38->Bcl2 Mito_Dysfunction Mitochondrial Dysfunction Bax->Mito_Dysfunction Bcl2->Mito_Dysfunction CytoC Cytochrome c Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mito_Dysfunction->CytoC

Caption: Isoalantolactone-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of a test compound.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treat with Triterpenoids (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Incubation->Apoptosis_Assay Data_Analysis Data Analysis: Calculate IC50 & Apoptotic Rate MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Compare Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for assessing triterpenoid cytotoxicity.

References

Unveiling the Anticancer Potential of Isoadiantone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. In this context, natural products have emerged as a promising reservoir of bioactive compounds. This guide provides a comparative analysis of the bioactivity of Isoadiantone, a sesquiterpenoid lactone, against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel.

Disclaimer: Direct experimental data on the bioactivity of this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analog, Isoalantolactone (IATL), as a proxy to provide a preliminary comparative assessment. The findings presented herein should be interpreted with this consideration and are intended to stimulate further investigation into the therapeutic potential of this compound.

Comparative Bioactivity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Isoalantolactone (as a proxy for this compound) and well-established anticancer drugs against various cancer cell lines. This data, primarily derived from in vitro cytotoxicity assays, offers a snapshot of their relative potencies.

CompoundCancer Cell LineIC50 (µM)
Isoalantolactone (IATL) HuH7 (Liver Carcinoma)9[1]
MRC-5 (Normal Lung Fibroblast)40[1]
Doxorubicin MCF-7 (Breast)0.98 - 2.5
HepG2 (Liver)0.48 - 1.2
A549 (Lung)0.2 - 0.8
HCT116 (Colon)0.05 - 0.3
Cisplatin A549 (Lung)2.2 - 23.4
MCF-7 (Breast)5 - 20
HeLa (Cervical)1.5 - 10
HCT116 (Colon)3 - 15
Paclitaxel MCF-7 (Breast)0.002 - 0.01
A549 (Lung)0.005 - 0.02
OVCAR-3 (Ovarian)0.001 - 0.008
HCT116 (Colon)0.003 - 0.015

Note: IC50 values can vary significantly based on the experimental conditions, including the specific cell line, exposure time, and assay method used. The values presented here are a representative range compiled from various studies.

Unraveling the Mechanisms: A Look at Signaling Pathways

The anticancer activity of these compounds stems from their ability to interfere with critical cellular processes, primarily by modulating key signaling pathways that govern cell proliferation, survival, and death.

This compound (via Isoalantolactone)

Isoalantolactone has been shown to exert its anticancer effects through multiple pathways:

  • Induction of Apoptosis: IATL triggers programmed cell death in cancer cells by activating various signaling cascades. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Modulation of Key Signaling Pathways: IATL has been reported to influence several critical pathways involved in cancer progression, including:

    • MAPK/NF-κB Pathway: This pathway is crucial for cell growth and survival.

    • AKT/mTOR Pathway: A central regulator of cell proliferation, growth, and survival.

    • PI3K and Wnt Signaling Pathways: These pathways are often dysregulated in various cancers.

    • ROS-Dependent JNK Signaling: IATL can induce the production of reactive oxygen species (ROS), leading to the activation of the JNK pathway, which can promote apoptosis.

Isoadiantone_Pathway cluster_cell Cancer Cell This compound This compound (via IATL) ROS ↑ ROS This compound->ROS MAPK_NFkB MAPK/NF-κB Pathway This compound->MAPK_NFkB AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR PI3K_Wnt PI3K/Wnt Pathways This compound->PI3K_Wnt Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest JNK_Pathway JNK Pathway ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Proliferation_Survival ↓ Proliferation & Survival MAPK_NFkB->Proliferation_Survival AKT_mTOR->Proliferation_Survival PI3K_Wnt->Proliferation_Survival

Caption: Proposed signaling pathways of this compound.

Doxorubicin

Doxorubicin, a well-established anthracycline antibiotic, primarily functions by:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and the topoisomerase II enzyme, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Similar to IATL, Doxorubicin can induce oxidative stress, which contributes to its cytotoxic effects.

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ↑ ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin->DNA_Crosslinking DNA_Damage_Response DNA Damage Response DNA_Crosslinking->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of the compound incubation1->drug_treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) drug_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 value absorbance_reading->data_analysis end End data_analysis->end

References

Cross-Validation of Analytical Methods for Isoadiantone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. Cross-validation of analytical methods is a critical process to confirm that a validated method produces comparable results across different laboratories, instruments, or even between different analytical techniques. This guide provides a comparative overview of two prevalent analytical methods for the quantification of isoflavones, such as Isoadiantone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics for HPLC-UV and LC-MS/MS in the context of isoflavone analysis.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.998[1]
Limit of Detection (LOD) ~1 pmol[2]0.7 - 6.7 ppb[1]
Limit of Quantification (LOQ) ~5 pmol2.3 - 22.5 ppb[1]
Precision (RSD%) < 5%< 10% (Intra-day), < 20% (Inter-day)[3]
Accuracy (Recovery %) 95 - 105%> 90%[3]
Selectivity Moderate; susceptible to interference from matrix components with similar UV absorbance.High; based on mass-to-charge ratio, minimizing matrix interference.
Robustness Good; sensitive to minor changes in mobile phase composition and column temperature.Very Good; less affected by minor variations in chromatographic conditions.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for isoflavone analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.[4]

1. Sample Preparation (Extraction)

  • Weigh 1 gram of the homogenized sample.

  • Add 10 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v).

  • Sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 10% B.

    • Linearly increase to 50% B over 20 minutes.

    • Increase to 90% B over 5 minutes and hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 260 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.[1][3]

1. Sample Preparation (Extraction and Clean-up)

  • Follow the same extraction procedure as for HPLC-UV.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, gas flow, temperature).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be determined.

Visualization of Workflows and Relationships

To better illustrate the processes involved in the cross-validation and comparison of these analytical methods, the following diagrams are provided.

CrossValidationWorkflow start Start: Define Cross-Validation Parameters prep_standards Prepare Standard Solutions and Quality Controls (QCs) start->prep_standards method1 Analyze Samples using Method 1 (e.g., HPLC-UV) prep_standards->method1 method2 Analyze Samples using Method 2 (e.g., LC-MS/MS) prep_standards->method2 data_analysis1 Process and Analyze Data from Method 1 method1->data_analysis1 data_analysis2 Process and Analyze Data from Method 2 method2->data_analysis2 comparison Compare Results: - Accuracy - Precision - Linearity data_analysis1->comparison data_analysis2->comparison evaluation Evaluate Comparability and Bias comparison->evaluation conclusion Conclusion: Methods are Cross-Validated evaluation->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

MethodComparison analyte This compound hplc HPLC-UV analyte->hplc lcms LC-MS/MS analyte->lcms cost Cost-Effective hplc->cost routine Routine Analysis hplc->routine sensitivity High Sensitivity lcms->sensitivity selectivity High Selectivity lcms->selectivity complex Complex Matrices lcms->complex

Caption: Logical comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

A Comparative Analysis of Isoadiantone and Paclitaxel in Breast Cancer Cells: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the efficacy of isoadiantone compared to the well-established chemotherapeutic agent, paclitaxel, in the context of breast cancer. While paclitaxel has been extensively studied and is a cornerstone of breast cancer treatment, this compound, a triterpenoid natural product, currently lacks published scientific data regarding its effects on breast cancer cells.

This guide aims to provide a detailed comparison based on the user's request; however, the absence of experimental data for this compound's activity in breast cancer models, including its mechanism of action, IC50 values, and effects on cellular signaling pathways, makes a direct, data-driven comparison with paclitaxel impossible at this time.

Paclitaxel: A Well-Characterized Anti-Breast Cancer Agent

Paclitaxel, a member of the taxane class of chemotherapy drugs, is widely used in the treatment of various cancers, including breast cancer.[1][2] Its efficacy stems from its unique mechanism of action that targets microtubules, essential components of the cell's cytoskeleton.

Mechanism of Action

Paclitaxel works by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[2][3] This interference with microtubule dynamics disrupts normal cell division, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death, or apoptosis.[2][4]

The signaling pathway for paclitaxel-induced apoptosis is multifaceted and can involve the activation of various downstream effectors. One key mechanism is the inactivation of the anti-apoptotic protein Bcl-2 through phosphorylation, which promotes apoptosis.[2] Additionally, paclitaxel can activate the tumor suppressor protein p53 and the CDK inhibitor p21WAF1, further contributing to cell cycle arrest and apoptosis.[2]

Paclitaxel_Signaling cluster_cell Breast Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Paclitaxel->Bcl2 Inactivates (via phosphorylation) p53 p53 Paclitaxel->p53 Activates G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disrupts dynamics Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p21 p21 p53->p21 Activates p21->G2M_Arrest Caspases->Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action in breast cancer cells.

Quantitative Efficacy Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for paclitaxel in breast cancer cell lines vary depending on the specific cell line and the experimental conditions.

Breast Cancer Cell LineIC50 of PaclitaxelReference
MCF-73.5 µM, 7.1 nM[5][6]
MDA-MB-2310.3 µM, 2.4-5 nM, 19.9 nM[5][6]
SKBR34 µM[5]
BT-47419 nM[5]
T-47DData not consistently reported
NCI/ADR-RES (drug-resistant)300 nM[7]

Note: The variability in IC50 values highlights the importance of standardized experimental protocols.

This compound: An Uncharacterized Natural Product in Breast Cancer Research

This compound is a triterpenoid compound that can be isolated from the plant Adiantum capillus-veneris L. While natural products are a rich source of potential anticancer agents, our comprehensive search of scientific databases reveals no published studies investigating the efficacy of this compound in breast cancer cells. There is no available data on its mechanism of action, IC50 values, or its effects on cell cycle and apoptosis in this context.

Experimental Protocols

Due to the lack of studies on this compound, a detailed experimental protocol for its evaluation in breast cancer cells cannot be provided. However, a standard workflow for such an investigation would typically involve the following steps:

Experimental_Workflow cluster_workflow General Workflow for Drug Efficacy Testing start Start cell_culture Breast Cancer Cell Line Culture start->cell_culture drug_treatment Treatment with This compound/Paclitaxel cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) drug_treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) drug_treatment->western_blot ic50_determination IC50 Determination viability_assay->ic50_determination data_analysis Data Analysis and Interpretation ic50_determination->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for assessing the efficacy of a compound in breast cancer cells.

Conclusion and Future Directions

For researchers and drug development professionals interested in natural products for breast cancer therapy, future studies are needed to isolate and characterize this compound and to evaluate its potential anticancer activities. Such research should focus on determining its cytotoxicity in various breast cancer cell lines, elucidating its mechanism of action, and identifying its molecular targets. Until such data becomes available, any claims regarding the efficacy of this compound in breast cancer would be purely speculative.

Given the user's interest in comparing a natural compound to paclitaxel, we would recommend considering a well-researched phytochemical with demonstrated anti-breast cancer activity, such as genistein, curcumin, or resveratrol, for which a comprehensive and data-rich comparison guide could be generated.

References

Structure-Activity Relationship of (±)-Isochaihulactone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (±)-isochaihulactone derivatives, focusing on their anti-proliferative activities against various human tumor cell lines. The data presented is derived from a key study by Zhao et al. (2017), which systematically synthesized and evaluated a series of these compounds.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activities of (±)-isochaihulactone (compound 2 ) and its seventeen derivatives were evaluated against four human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), KB (nasopharyngeal carcinoma), and KB-VIN (P-glycoprotein-overexpressing multidrug-resistant subline of KB). The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay.

The results indicate that specific structural modifications to the (±)-isochaihulactone scaffold can significantly influence its cytotoxic potency. The data is summarized in the table below for a clear comparison of the derivatives' performance.

Data Presentation: Anti-proliferative Activity of (±)-Isochaihulactone Derivatives (IC50, μM)

CompoundA549MDA-MB-231KBKB-VIN
2 5.507.809.905.80
12a 5.31>406.535.72
15a 12.3>4015.410.5
16a 4.329.735.184.89
17a 6.25>407.816.93
18a 7.11>408.927.55
19a 4.88>406.125.43
20a 3.327.894.984.12
21a >40>40>40>40
22a 6.89>408.127.34
11b >40>40>40>40
12b >40>40>40>40
15b >40>40>40>40
16b 29.0>4035.131.2
17b >40>40>40>40
18b >40>40>40>40
19b >40>40>40>40
20b >40>40>40>40

Data sourced from Zhao, Y., et al. (2017). Design, Synthesis and Structure-Activity Relationships of (±)-Isochaihulactone Derivatives. MedChemComm, 8(11), 2040-2049.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The anti-proliferative activity of the (±)-isochaihulactone derivatives was determined using a Sulforhodamine B (SRB) assay.[1][2][3] This colorimetric assay measures cell density by staining cellular proteins with SRB dye.[4]

Materials:

  • Human cancer cell lines (A549, MDA-MB-231, KB, KB-VIN)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • (±)-Isochaihulactone derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the (±)-isochaihulactone derivatives. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizations

Structure-Activity Relationship of (±)-Isochaihulactone Derivatives

The following diagram illustrates the key structure-activity relationships of the (±)-isochaihulactone derivatives based on the experimental data.

SAR_Isochaihulactone cluster_core Isochaihulactone Core cluster_modifications Structural Modifications cluster_C3 C-3 Position cluster_C_ring Phenyl C Ring cluster_activity Biological Activity Core Dibenzylbutyrolactone Scaffold C3_sp3 sp3-carbon at C-3 (Crucial for Activity) Core->C3_sp3 Maintains C3_sp2 sp2-carbon at C-3 (Loss of Activity) Core->C3_sp2 Leads to C_ring_substitutions Substitutions Tolerated (e.g., -OH, -F, -OCH3) C3_sp3->C_ring_substitutions Allows for High_Activity High Anti-proliferative Activity C3_sp3->High_Activity Low_Activity Low/No Anti-proliferative Activity C3_sp2->Low_Activity Esterification Esterification of -OH (e.g., with N,N-dimethylglycine) (Increased Potency) C_ring_substitutions->Esterification Further modification C_ring_substitutions->High_Activity Esterification->High_Activity Enhances Tubulin_Inhibition cluster_pathway Cellular Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Isochaihulactone (±)-Isochaihulactone Derivatives Isochaihulactone->Tubulin Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Isoadiantone: A Comparative Analysis of a Promising Triterpenoid from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoadiantone, a triterpenoid with significant therapeutic potential, is a natural compound found in the maidenhair fern, Adiantum capillus-veneris. This guide provides a comparative analysis of this compound from various geographical sources, focusing on its extraction, chemical properties, and biological activities. While direct comparative studies are limited, this document synthesizes available data to offer insights into potential geographical variations and outlines key experimental protocols for its study.

Chemical Profile and Geographical Distribution

This compound is a pentacyclic triterpenoid belonging to the adiantane group of compounds. Its chemical structure has been elucidated through various spectroscopic methods. The primary source of this compound, Adiantum capillus-veneris, is a globally distributed fern species, thriving in temperate and tropical regions across the Americas, Europe, Africa, and Asia. This wide distribution suggests potential variations in the phytochemical profile, including the yield and purity of this compound, influenced by environmental and genetic factors.

One key study has highlighted differences in the triterpenoid constituents of A. capillus-veneris collected from China and Egypt, indicating that geographical origin can indeed impact the chemical makeup of the plant.[1][2] While this study did not quantify this compound specifically, it underscores the importance of considering the geographical source in phytochemical investigations.

Comparative Data on Triterpenoid Content

Quantitative data directly comparing this compound content from different geographical locations remains scarce in the published literature. However, various studies have reported on the presence and extraction of triterpenoids from A. capillus-veneris in different regions. The following table summarizes the available data on the extraction and presence of triterpenoids, providing a preliminary basis for comparison.

Geographical SourceExtraction Solvent(s)Triterpenoids Identified (including this compound)Reported Yield/ConcentrationReference
Egypt Alcohol, HexaneThis compound, Isoadiantol-B, 3-methoxy-4-hydroxyfilicane, 3,4-dihydroxyfilicane200 mg of this compound from 800 g of dried fronds[3][4]
China Not specified4α-hydroxyfilican-3-one, fern-9(11)-en-12β-ol, olean-18-en-3-one, olean-12-en-3-oneNot specified[1][2]
Iran EthanolTriterpenoids (general)Not specified[5]
India Methanol, AqueousTriterpenoids (general)Higher amounts observed in leaves and stem[6]
Bangladesh MethanolTriterpenoids (general)Not specified[7]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Objective: To extract and isolate this compound from the dried fronds of Adiantum capillus-veneris.

Materials:

  • Dried and powdered fronds of Adiantum capillus-veneris

  • Ethanol (95%)

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Maceration: Soak the powdered plant material in 95% ethanol at room temperature for 48-72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude ethanol extract in water and partition it successively with hexane.

  • Concentration of Hexane Fraction: Concentrate the hexane fraction using a rotary evaporator to yield a crude hexane extract rich in triterpenoids.

  • Column Chromatography:

    • Prepare a silica gel column using hexane as the mobile phase.

    • Load the concentrated hexane extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Combine the fractions containing this compound (as identified by TLC comparison with a standard) and concentrate them. Further purification can be achieved by recrystallization or preparative HPLC.

Workflow for Extraction and Isolation of this compound

Extraction_Workflow plant Dried Powdered Fronds of Adiantum capillus-veneris maceration Maceration with Ethanol plant->maceration filtration Filtration & Concentration maceration->filtration partition Solvent Partitioning (Hexane/Water) filtration->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom isolation Isolation & Purification column_chrom->isolation This compound Pure this compound isolation->this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of triterpenoids.

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathway of LPS-induced NO Production

NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO This compound This compound This compound->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Cytotoxicity Assay: MTT Assay

This protocol is a standard method for assessing cell viability.

Objective: To evaluate the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Target cell line (e.g., a cancer cell line or normal cell line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow seeding Cell Seeding (96-well plate) treatment Treatment with This compound seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization measurement Absorbance Measurement solubilization->measurement analysis Data Analysis (% Viability, IC50) measurement->analysis

Caption: A standard workflow for performing an MTT cytotoxicity assay.

Conclusion

This compound, a triterpenoid from the widely distributed fern Adiantum capillus-veneris, presents a compelling case for further pharmacological investigation. While current research indicates its presence across various geographical locations, a significant knowledge gap exists regarding the quantitative variation of its yield and the corresponding impact on its biological activity. The provided protocols offer a standardized framework for researchers to conduct comparative studies, which are crucial for identifying optimal sources of this compound and for the consistent development of its therapeutic applications. Future research should prioritize comprehensive phytochemical profiling of A. capillus-veneris from diverse geographical origins to unlock the full potential of this promising natural compound.

References

Independent Verification of Isoadiantone's Published Biological Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the independent verification of published biological data is a cornerstone of scientific rigor. This guide provides a framework for evaluating the biological activity of the triterpenoid Isoadiantone, although it must be noted that specific published data on the isolated compound remains limited. Information is primarily derived from studies on the extracts of Adiantum capillus-veneris L., the plant from which this compound is isolated.

Overview of Reported Biological Activities

Studies on the total alcoholic extract of Adiantum capillus-veneris L., which contains this compound, have indicated potential anti-inflammatory and hypoglycemic properties. However, it is crucial to understand that these activities are attributed to the complex mixture of compounds within the extract and not specifically to purified this compound. To date, no peer-reviewed studies have been identified that independently verify these, or any other, biological activities for the isolated compound.

Comparative Analysis: this compound in Context

Given the absence of specific data for this compound, a direct quantitative comparison with alternative compounds is not feasible. However, for the reported activities of the plant extract, a qualitative comparison to established alternatives can be made.

Anti-Inflammatory Activity

The anti-inflammatory effects of the Adiantum capillus-veneris L. extract would need to be compared against well-established anti-inflammatory agents.

Compound/Drug ClassGeneral Mechanism of Action
Adiantum capillus-veneris L. Extract Mechanism not fully elucidated.
NSAIDs (e.g., Ibuprofen) Inhibition of cyclooxygenase (COX) enzymes.
Corticosteroids (e.g., Dexamethasone) Broad anti-inflammatory effects via glucocorticoid receptor activation.
Biologics (e.g., TNF-α inhibitors) Targeted inhibition of specific inflammatory cytokines.
Hypoglycemic Activity

Similarly, the hypoglycemic effects of the plant extract can be contextualized by comparing it to standard diabetes treatments.

Compound/Drug ClassGeneral Mechanism of Action
Adiantum capillus-veneris L. Extract Mechanism not fully elucidated.
Metformin Decreases hepatic glucose production and increases insulin sensitivity.
Sulfonylureas (e.g., Glipizide) Stimulates insulin secretion from pancreatic β-cells.
SGLT2 Inhibitors (e.g., Canagliflozin) Inhibit glucose reabsorption in the kidneys.

Experimental Protocols for Verification

Should a researcher wish to independently verify the potential biological activities of isolated this compound, the following experimental workflows are proposed.

In Vitro Anti-Inflammatory Assay Workflow

This workflow outlines the steps to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Culture RAW 264.7 Macrophage Cells exp1 Seed Macrophages in 96-well Plates prep1->exp1 prep2 Isolate and Purify this compound prep3 Prepare Stock Solutions of this compound prep2->prep3 exp2 Pre-treat cells with this compound at various concentrations prep3->exp2 exp1->exp2 exp3 Stimulate cells with LPS (1 µg/mL) exp2->exp3 exp4 Incubate for 24 hours exp3->exp4 ana1 Collect Supernatant exp4->ana1 ana2 Perform Griess Assay for Nitrite Concentration ana1->ana2 ana3 Measure Absorbance at 540 nm ana2->ana3 ana4 Calculate NO Inhibition ana3->ana4

In Vitro Anti-Inflammatory Assay Workflow

In Vivo Hypoglycemic Model Workflow

This workflow describes the process for evaluating the potential hypoglycemic effect of this compound in a streptozotocin (STZ)-induced diabetic mouse model.

cluster_induction Diabetes Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Analysis ind1 Acclimate Male C57BL/6 Mice ind2 Induce Diabetes with STZ Injection ind1->ind2 ind3 Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) ind2->ind3 treat1 Group Animals (Vehicle, this compound, Positive Control) ind3->treat1 treat2 Administer Daily Oral Doses for 4 Weeks treat1->treat2 mon1 Weekly Blood Glucose Monitoring treat2->mon1 mon2 Oral Glucose Tolerance Test (OGTT) at Week 4 treat2->mon2 mon3 Collect Blood and Tissues at Endpoint treat2->mon3 ana1 Analyze Blood Glucose and OGTT Data mon1->ana1 mon2->ana1 ana2 Measure Serum Insulin Levels mon3->ana2 ana3 Histopathological Analysis of Pancreas mon3->ana3

In Vivo Hypoglycemic Model Workflow

Postulated Signaling Pathways for Further Investigation

While no signaling pathways have been elucidated for this compound, based on the activities of other triterpenoids with anti-inflammatory and hypoglycemic effects, the following pathways represent logical starting points for investigation.

Potential Anti-Inflammatory Signaling Pathway

Many natural compounds exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This compound could potentially inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation induces This compound This compound This compound->IKK inhibits?

Hypothesized NF-κB Pathway Inhibition

Potential Hypoglycemic Signaling Pathway

The AMPK signaling pathway is a key regulator of cellular energy homeostasis and a common target for hypoglycemic agents. This compound might activate AMPK, leading to increased glucose uptake in muscle cells via the translocation of GLUT4 transporters to the cell membrane, and decreased glucose production in liver cells.

cluster_muscle Muscle Cell cluster_liver Liver Cell This compound This compound AMPK AMPK Activation This compound->AMPK activates? GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glucose_Production Reduced Hepatic Glucose Output Gluconeogenesis->Glucose_Production

Hypothesized AMPK Pathway Activation

Benchmarking Isoadiantone's Antioxidant Capacity Against Standard Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Isoadiantone against established standard antioxidant compounds. The objective is to offer a clear benchmark for researchers and professionals engaged in the discovery and development of novel antioxidant agents. The information herein is collated from in-vitro studies to facilitate an evidence-based assessment of this compound's potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is frequently quantified by its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.

Compound/ExtractAssayIC50 Value (µg/mL)
Methanolic Extract of Adiantum philippense L. leavesDPPH Radical Scavenging140.00 ± 0.86[1]
Ascorbic Acid (Vitamin C)DPPH Radical Scavenging130.00 ± 0.76[1]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging~21.5
TroloxDPPH Radical Scavenging~8.0

Note: The IC50 values for standard compounds can vary between studies due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Preparation of DPPH Solution: A 0.004% (w/v) solution of DPPH in methanol is prepared.

  • Reaction Mixture: A small volume (e.g., 0.1 mL) of the test compound (this compound or standard) at various concentrations is added to a fixed volume (e.g., 3 mL) of the methanolic DPPH solution.[1]

  • Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at 517 nm against a blank (methanol).[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A₀ - A₁) / A₀ ] × 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.[1]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: An aliquot of the test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄·7H₂O or Trolox).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time.

Procedure:

  • Reaction Mixture: The test compound, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH) are mixed in a phosphate buffer (pH 7.4).

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of a standard antioxidant, typically Trolox.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (this compound/Standard) Mixing Mix Compound and DPPH Solution Test_Compound->Mixing DPPH_Solution DPPH Solution (0.004% in Methanol) DPPH_Solution->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Spectrophotometry Measure Absorbance at 517 nm Incubation->Spectrophotometry Calculation Calculate % Scavenging Activity Spectrophotometry->Calculation IC50 Determine IC50 Value Calculation->IC50 Antioxidant_Mechanism General Mechanism of Radical Scavenging Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• donation Antioxidant Antioxidant (AOH) (e.g., this compound) Stable_Antioxidant_Radical Stable Antioxidant Radical (AO•) Antioxidant->Stable_Antioxidant_Radical H• donation

References

Safety Operating Guide

Navigating the Safe Disposal of Isoadiantone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a cornerstone of operational safety and environmental stewardship. This guide provides essential, step-by-step logistical and safety information for the proper disposal of isoadiantone, ensuring the protection of personnel and compliance with regulatory standards. As this compound is often supplied in a solvent, this guide will focus on the common formulation of this compound in isooctane.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific solution in use. The primary hazards associated with a solution of this compound in isooctane are dictated by the solvent. Isooctane is a highly flammable liquid and vapor, can be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendation
Hand Protection Wear chemically resistant gloves (e.g., nitrile).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear a flame-retardant lab coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary for Isooctane

The following table summarizes key quantitative data for isooctane, the solvent in which this compound is commonly dissolved.

PropertyValue
Flash Point -12 °C (10.4 °F)[6]
Boiling Point 98 - 99 °C (208.4 - 210.2 °F)[6]
UN Number 1262[1]

Step-by-Step Disposal Protocol

The disposal of this compound solution must be managed as hazardous waste, primarily due to the flammable and toxic nature of the isooctane solvent.

  • Waste Identification and Segregation:

    • The this compound in isooctane solution is classified as hazardous waste.

    • Do not mix this waste with other waste streams, particularly aqueous or incompatible chemical wastes. Halogenated and non-halogenated solvent wastes should be collected separately.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for flammable liquid waste.

    • The container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the contents (this compound in Isooctane) with approximate concentrations.

    • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition such as heat, sparks, and open flames.[1][2][4]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Do not attempt to dispose of this solution down the drain or in regular trash.[1][3][6]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of an this compound solution.

cluster_0 Start: this compound Solution for Disposal cluster_1 Hazard Assessment cluster_2 Segregation & Collection cluster_3 Storage & Disposal start Identify Waste assess_solvent Is the solvent hazardous? (e.g., Isooctane) start->assess_solvent assess_solute Is this compound listed as acutely hazardous? assess_solvent->assess_solute Yes collect_flammable Collect in designated flammable liquid hazardous waste container. assess_solute->collect_flammable No (based on available data) but solvent dictates procedure label_container Label container with contents and hazards. collect_flammable->label_container store_waste Store in cool, well-ventilated area away from ignition sources. label_container->store_waste contact_ehs Contact EHS for pickup by licensed hazardous waste contractor. store_waste->contact_ehs

References

Personal protective equipment for handling Isoadiantone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isoadiantone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling solid diterpenoid natural products of unknown toxicity. It is imperative to treat this compound with a high degree of caution until more specific toxicological data becomes available.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination. Powder-free gloves are recommended to avoid aerosolization of the compound.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes of solutions containing this compound.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood or for bulk quantities.Minimizes the risk of inhaling fine particles of this compound. The use of a respirator should be part of a comprehensive respiratory protection program.
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.
II. Operational Plan: Step-by-Step Handling Procedure

A. Pre-Operational Checks:

  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any dust.

  • Equipment Preparation: Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean, dry, and readily available within the designated area to minimize movement of the compound.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and have been recently tested. Have a spill kit readily available.

B. Handling Procedure:

  • Donning PPE: Before handling this compound, put on all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent the dispersion of the powder.

    • Use anti-static weighing dishes or paper to minimize electrostatic effects that can cause the powder to scatter.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust clouds.

  • Dissolving:

    • If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • Cap the container securely before mixing or sonicating.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution is generally effective for cleaning laboratory surfaces.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound. The inner gloves should be removed just before leaving the work area.

    • Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Waste - Collect all solid waste, including excess this compound and contaminated weighing paper, in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."- Do not mix with other waste streams.
Contaminated Labware (disposable) - Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be placed in a designated, sealed hazardous waste bag or container.- This waste should be disposed of through your institution's hazardous waste management program.
Contaminated Labware (reusable) - Decontaminate glassware and other reusable equipment by rinsing with a suitable solvent in a chemical fume hood. Collect the rinse solvent as hazardous waste.- After the initial solvent rinse, wash the labware with soap and water.
Liquid Waste (solutions of this compound) - Collect all liquid waste containing this compound in a properly labeled, sealed, and chemically compatible container.- The label should clearly indicate "Hazardous Waste" and list all chemical components, including solvents.- Do not dispose of liquid waste containing this compound down the drain.

Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EH&S) department for any questions or clarification.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Isoadiantone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_equip Gather Equipment prep_area->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoadiantone
Reactant of Route 2
Isoadiantone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.